3''-HABA Kanamycin A Sulfate
Description
BenchChem offers high-quality 3''-HABA Kanamycin A Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3''-HABA Kanamycin A Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H43N5O13 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1 |
InChI Key |
VVJDZJSGQOGXFX-PVLUVTDWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)[C@H](CCN)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3''-HABA Kanamycin A Sulfate: Molecular Formula, Weight, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3''-HABA Kanamycin A Sulfate is a semi-synthetic aminoglycoside antibiotic. It is a derivative of Kanamycin A, a natural product of the bacterium Streptomyces kanamyceticus. The structural modification involves the acylation of the 3''-amino group of Kanamycin A with (S)-4-amino-2-hydroxybutyric acid (HABA). This modification is of significant interest in the field of medicinal chemistry and drug development as it alters the molecule's interaction with bacterial ribosomes and can influence its antibiotic spectrum and resistance profile. This guide provides a comprehensive overview of the molecular formula, weight, synthesis, and analytical characterization of 3''-HABA Kanamycin A Sulfate.
Physicochemical Properties
3''-HABA Kanamycin A Sulfate is typically an amorphous solid. Its physicochemical properties are crucial for its handling, formulation, and analytical determination.
| Property | Value | Source(s) |
| Molecular Formula (Free Base) | C₂₂H₄₃N₅O₁₃ | [1] |
| Molecular Weight (Free Base) | 585.60 g/mol | [1] |
| Molecular Formula (Sulfate Salt) | C₂₂H₄₃N₅O₁₃ • xH₂SO₄ | [1] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water | N/A |
The degree of sulfation ('x') can vary depending on the manufacturing and purification process. This variability directly impacts the final molecular weight of the salt form and is a critical parameter to determine for accurate dosage and formulation. The potency of a given batch should be determined considering the molecular weights of the free base and the sulfate salt, along with its purity.
Synthesis of 3''-HABA Kanamycin A Sulfate
The synthesis of 3''-HABA Kanamycin A Sulfate is a multi-step process that begins with the parent antibiotic, Kanamycin A. The key transformation is the regioselective acylation of the 3''-amino group.
Workflow for the Synthesis of 3''-HABA Kanamycin A Sulfate
Caption: Synthetic workflow for 3''-HABA Kanamycin A Sulfate.
Experimental Protocol: Regioselective Acylation of Kanamycin A
The synthesis involves the selective acylation of the 3''-amino group of Kanamycin A with L-HABA.[2] This regioselectivity can be achieved through the use of protecting groups or by leveraging the differential reactivity of the amino groups on the Kanamycin A scaffold.
Materials:
-
Kanamycin A Sulfate
-
(S)-4-amino-2-hydroxybutyric acid (L-HABA) with a protected amino group (e.g., Boc or Cbz)
-
Coupling agent (e.g., DCC, EDC/NHS)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Reagents for deprotection (e.g., TFA for Boc, H₂/Pd for Cbz)
-
Purification media (e.g., silica gel for chromatography)
Procedure:
-
Protection of Kanamycin A (Optional but recommended for selectivity): To achieve high regioselectivity, the other more reactive amino groups of Kanamycin A (at positions 1, 6', and 2') can be transiently protected.
-
Activation of L-HABA: The carboxylic acid of the protected L-HABA is activated using a suitable coupling agent to form an active ester or another reactive intermediate.
-
Coupling Reaction: The protected Kanamycin A is reacted with the activated L-HABA in an anhydrous solvent in the presence of a base. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Deprotection: The protecting groups on both the Kanamycin A moiety and the HABA side chain are removed under appropriate conditions.
-
Purification of 3''-HABA Kanamycin A (Free Base): The crude product is purified using techniques such as column chromatography on silica gel or ion-exchange chromatography to isolate the desired 3''-HABA Kanamycin A free base.
Experimental Protocol: Sulfation
Materials:
-
Purified 3''-HABA Kanamycin A (Free Base)
-
Dilute Sulfuric Acid (H₂SO₄)
-
Solvent (e.g., water, methanol)
Procedure:
-
Dissolution: The purified 3''-HABA Kanamycin A free base is dissolved in a suitable solvent.
-
Acidification: A stoichiometric amount of dilute sulfuric acid is slowly added to the solution with stirring. The pH of the solution should be carefully monitored.
-
Isolation: The sulfate salt can be isolated by precipitation (by adding a less polar solvent) or by lyophilization of the aqueous solution to yield the final product as a powder.
Characterization of 3''-HABA Kanamycin A Sulfate
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of 3''-HABA Kanamycin A Sulfate and for separating it from Kanamycin A and other related impurities.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Exemplary HPLC-UV Method:
A reversed-phase HPLC method with UV detection can be employed. Since aminoglycosides lack a strong chromophore, derivatization or the use of specific mobile phase additives is often necessary for sensitive UV detection. An alternative is the use of an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of methanol, 0.1 M disodium tetraborate buffer (pH 9.0), and water (e.g., 20:20:60 v/v/v) containing an ion-pairing agent like 1 g/L sodium octanesulfonate.[]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
This method allows for the separation of amikacin and its impurities, which would include 3''-HABA Kanamycin A.[]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of 3''-HABA Kanamycin A.
Expected Results:
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the free base (586.6 g/mol ). Depending on the conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information.
Anticipated MS/MS Fragmentation Logic
Caption: Simplified fragmentation logic for 3''-HABA Kanamycin A.
Key fragmentation pathways would likely involve the cleavage of the glycosidic bonds linking the sugar rings and the loss of the HABA side chain. A detailed analysis of the fragmentation pattern can confirm the site of acylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will show a complex set of signals corresponding to the numerous protons in the molecule. Comparison with the ¹H NMR spectrum of Kanamycin A will reveal new signals corresponding to the HABA moiety and shifts in the signals of the protons adjacent to the 3''-position, confirming the site of modification.
-
¹³C NMR: The carbon NMR spectrum will similarly show characteristic signals for the HABA side chain and shifts in the Kanamycin A backbone carbons near the acylation site.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assigning all the proton and carbon signals and definitively confirming the connectivity of the atoms within the molecule. For instance, an HMBC experiment would show long-range correlations between the carbonyl carbon of the HABA group and protons on the Kanamycin A scaffold, confirming the attachment point. A study on the complete proton assignments of Kanamycin A and B using 2D NMR methods provides a valuable reference for this analysis.[4]
Conclusion
This technical guide provides a foundational understanding of the molecular formula, weight, and characterization of 3''-HABA Kanamycin A Sulfate. The synthesis relies on the principles of regioselective acylation, and its successful execution and the quality of the final product must be verified through a combination of chromatographic and spectroscopic techniques. For researchers and drug development professionals, a thorough understanding of these technical aspects is paramount for advancing the study and potential application of this and other modified aminoglycoside antibiotics.
References
- Google Patents. Kanamycin and processes for the preparation thereof. US2931798A.
-
PubMed. Purification of two forms of kanamycin acetyltransferase from Escherichia coli. Available at: [Link]
-
ResearchGate. Assay of Kanamycin A by HPLC with Direct UV Detection. Available at: [Link]
-
MDPI. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines. Available at: [Link]
-
PubMed. Regioselective enzymatic aminoacylation of lobucavir to give an intermediate for lobucavir prodrug. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Ring II/III Fragment of Kanamycin: A New Minimum Structural Motif for Aminoglycoside Recognition. Available at: [Link]
-
National Center for Biotechnology Information. Determination of Kanamycin by High Performance Liquid Chromatography. Available at: [Link]
-
PubMed. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. Liquid Chromatographic Assay for the Analysis of Kanamycin sulphate nanoparticles in Rat after intramuscular administration. Available at: [Link]
-
National Center for Biotechnology Information. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Semantic Scholar. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Available at: [Link]
-
Oxford Academic. Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Available at: [Link]
-
Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Semantic Scholar. Assay of Kanamycin A by HPLC with Direct UV Detection. Available at: [Link]
-
PubMed. Comparison of the effects of amikacin and kanamycins A and B on dimyristoylphosphatidylglycerol bilayers. An infrared spectroscopic investigation. Available at: [Link]
Sources
- 1. 3-HABA Kanamycin A Sulfate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3-HABA Kanamycin A Sulfate (50725-24-1) for sale [vulcanchem.com]
- 4. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism and Characterization of 3''-HABA Kanamycin A Sulfate
The following technical guide details the mechanism, structural characterization, and formation of 3''-HABA Kanamycin A Sulfate , a critical regioisomer and pharmacopeial impurity of the antibiotic Amikacin.[1]
Structural Regioisomerism and Ribosomal Interaction Profiles
Executive Summary
3''-HABA Kanamycin A Sulfate (Chemical Name: 3''-N-[L-(-)-4-amino-2-hydroxybutyryl] kanamycin A sulfate) is a semi-synthetic aminoglycoside derivative.[1][2] It is chemically distinct from Amikacin (the 1-N-HABA derivative) by the location of the hydroxybutyryl (HABA) side chain.[2]
While Amikacin is a potent broad-spectrum antibiotic designed to resist aminoglycoside-modifying enzymes (AMEs), the 3''-HABA isomer is primarily characterized as Amikacin Impurity C (European Pharmacopoeia).[1][2] Its presence represents a critical quality attribute in drug development, as the shift of the HABA group from the N-1 position (deoxystreptamine ring) to the N-3'' position (kanosamine ring) significantly alters the pharmacophore's interaction with the bacterial 16S rRNA, providing deep insights into the Structure-Activity Relationship (SAR) of the kanamycin scaffold.[1][2]
Chemical Identity and Structural Logic[1][4]
To understand the mechanism, one must first distinguish the regioisomerism.[1] Kanamycin A contains four reactive amino groups. The site of acylation determines the compound's identity and efficacy.
| Feature | Amikacin (Active Drug) | 3''-HABA Kanamycin A (Impurity C) |
| Modification Site | N-1 of Ring II (2-Deoxystreptamine) | N-3'' of Ring III (3-Amino-3-deoxy-D-glucose) |
| Role of HABA Group | Inhibits N-1 acetylation/phosphorylation by resistance enzymes; preserves ribosomal binding.[1][2] | Sterically hinders the "neamine" core binding region; disrupts critical salt bridges. |
| Antibacterial Potency | High (Broad Spectrum) | Significantly Reduced / Altered |
| Primary Classification | API (Active Pharmaceutical Ingredient) | Process Impurity / Reference Standard |
Structural Visualization
The following diagram illustrates the competitive acylation pathways of Kanamycin A, leading to either the active drug (Amikacin) or the 3''-HABA impurity.[1]
Figure 1: Divergent synthesis pathways.[1][2][3] The N-1 position is the thermodynamic target for Amikacin, while N-3'' acylation yields the impurity.[1][2]
Mechanism of Action (MoA) and SAR Analysis
The mechanism of 3''-HABA Kanamycin A is defined by its interaction—or lack thereof—with the bacterial ribosome, specifically contrasting with the optimized binding of Amikacin.[1]
The Ribosomal Binding Interface
Aminoglycosides bind to the A-site of the 16S rRNA within the 30S ribosomal subunit.[1][4] This binding freezes the ribosome in a conformation that accepts non-cognate tRNAs, leading to mistranslation and protein synthesis inhibition.
-
Critical Interaction (Kanamycin A): The 3''-amino group (on Ring III) normally forms electrostatic interactions (salt bridges) with the phosphate backbone of the rRNA (nucleotides G1405/C1496 region).[1]
-
The Amikacin Strategy (1-N-HABA): The HABA chain at N-1 does not interfere with the core binding face.[1][2] Instead, it creates additional hydrogen bonds with the base of the A-site cleft (e.g., U1495), actually enhancing affinity and blocking access for R-factor mediated enzymes.[1][2]
-
The 3''-HABA Defect (Impurity C):
-
Steric Clash: Attaching the bulky HABA chain to the 3''-amine introduces severe steric hindrance at the "top" of the binding pocket.[1]
-
Loss of Electrostatics: Converting the primary 3''-amine to an amide (via HABA attachment) removes a crucial positive charge required for anchoring Ring III to the rRNA backbone.[1]
-
Result: The affinity (
) for the ribosome is drastically weakened compared to Amikacin, rendering the 3''-isomer significantly less potent as an antibiotic.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Molecular Pathway Diagram
The following flowchart details the downstream effects of the HABA modification at the 3'' position versus the 1-N position.[1]
Figure 2: Comparative mechanism. The 3''-HABA modification disrupts the essential Ring III-rRNA interface.[1][2]
Experimental Characterization Protocols
Distinguishing 3''-HABA Kanamycin A from Amikacin requires precise analytical techniques due to their identical molecular weight (isobaric regioisomers).[1][2]
High-Performance Liquid Chromatography (HPLC)
The European Pharmacopoeia (Ph.[1][2] Eur.) utilizes ion-pair reversed-phase chromatography or high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to separate these isomers.[1][2]
Protocol: Separation of Impurity C from Amikacin
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm), resistant to high pH.[1][2]
-
Mobile Phase:
-
Solvent A: Ammonium Carbonate buffer (pH 10).[1]
-
Solvent B: Acetonitrile/Methanol mix.
-
-
Elution Gradient: Isocratic or shallow gradient. The 3''-HABA isomer typically elutes after Amikacin due to slight differences in pKa and hydrophobicity caused by the amide position.[1][2]
-
Detection: Since aminoglycosides lack strong UV chromophores, use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) .[1][2] Alternatively, post-column derivatization with ninhydrin (UV 570 nm).[1][2]
Mass Spectrometry (MS/MS) Fragmentation
While MS1 cannot distinguish them (both m/z ~586.6 for [M+H]+), MS/MS fragmentation patterns differ based on the stability of the acylated rings.[1]
| Fragment Ion | Origin | Abundance in Amikacin (1-N) | Abundance in 3''-HABA (3''-N) |
| m/z ~264 | HABA-2-deoxystreptamine fragment | High (HABA is on DOS ring) | Low/Absent |
| m/z ~425 | Loss of amino-glucose | Observed | Distinct shift observed |
| m/z ~162 | Unmodified Glucosamine/Kanosamine | Present | Modified in 3''-isomer |
Synthesis and Formation Mechanism
The formation of 3''-HABA Kanamycin A is a classic example of regioselectivity failure during the semi-synthesis of Amikacin.[1]
The Challenge of Selectivity
Kanamycin A has amino groups at positions 6', 1, 3, and 3''.[2][5]
The "Zinc Chelation" Strategy
To synthesize Amikacin, chemists use Zinc Acetate (
-
Chelation:
coordinates with the 1-NH₂ and 3-NH₂ of the deoxystreptamine ring, temporarily activating the 1-N position or protecting others depending on the specific protecting group strategy (e.g., benzyloxycarbonyl).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Impurity Formation: If the chelation stoichiometry is incorrect or the temperature fluctuates, the L-HABA-NHS ester (N-hydroxysuccinimide ester) attacks the 3''-NH₂ on Ring III.[1][2]
-
Result: The HABA group attaches to the wrong ring, creating the 3''-HABA isomer.
Conclusion
3''-HABA Kanamycin A Sulfate serves as a vital negative control in aminoglycoside research.[1][2] By occupying the 3''-position with a bulky HABA group, it demonstrates the necessity of the unhindered 3''-amine for effective ribosomal anchoring.[1][2] In pharmaceutical development, it is strictly monitored as Impurity C , with limits typically set <0.5% in clinical Amikacin batches to ensure drug potency and safety.[2]
References
-
European Pharmacopoeia (Ph. Eur.) . Amikacin Sulfate Monograph: Impurity C. European Directorate for the Quality of Medicines. [1][2]
-
VulcanChem . 3''-HABA Kanamycin A Sulfate - Product & Mechanism Data.
-
LGC Standards . Amikacin Impurity C (3''-HABA Kanamycin A) Reference Standard.
-
Kotretsou, S. I., & Constantinou-Kokotou, V. (1998).[1][2][6] Mass spectrometric studies on the fragmentation and structural characterization of aminoacyl derivatives of kanamycin A. Carbohydrate Research.
-
Kondo, S., & Hotta, K. (1999).[1][2] Semisynthetic aminoglycoside antibiotics: Development and enzymatic modification. Journal of Infection and Chemotherapy.
Sources
- 1. 3-HABA Kanamycin A Sulfate (50725-24-1) for sale [vulcanchem.com]
- 2. 6-O-Des(6-Amino-a-D-gluocopyranosyl) 3-HABA Kanamycin A Su… [cymitquimica.com]
- 3. clearsynth.com [clearsynth.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. KR830002204B1 - Method for preparing kanamycin A derivative - Google Patents [patents.google.com]
- 6. AMINOGLYCOSIDE ANTIBIOTICS. II. [jstage.jst.go.jp]
Navigating the Labyrinth: A Technical Deep Dive into Amikacin EP Impurity C
The following technical guide is structured to provide an authoritative, deep-dive analysis of Amikacin EP Impurity C, tailored for an audience of pharmaceutical scientists and quality control professionals.
Executive Summary
Amikacin, a semi-synthetic aminoglycoside derived from Kanamycin A, remains a critical last-line defense against multidrug-resistant Gram-negative bacteria.[1] However, its synthesis is fraught with regioselectivity challenges, leading to the formation of structural isomers. Among these, Amikacin EP Impurity C (N-3″-acylated isomer) represents a significant critical quality attribute (CQA).
This guide dissects the molecular identity, formation mechanism, and the rigorous analytical protocols required to detect Impurity C. Unlike simple degradation products, Impurity C is a positional isomer of the active pharmaceutical ingredient (API), making it indistinguishable by mass alone and challenging to resolve chromatographically.
Part 1: Molecular Identity & Mechanism of Formation
The Structural Isomerism
To understand Impurity C, one must first analyze the structure of Amikacin. Amikacin is synthesized by acylating the N-1 amino group of the 2-deoxystreptamine (DOS) ring of Kanamycin A with an L-(-)-4-amino-2-hydroxybutyryl (HABA) side chain.
-
Parent (Amikacin): HABA side chain attached to N-1 of the central DOS ring.
-
Impurity C: HABA side chain attached to the N-3″ amino group (located on the 3-amino-3-deoxy-D-glucose ring attached at position O-6).
Chemical Identity:
-
Name: 4-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-6-O-[3-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-deoxy-α-D-glucopyranosyl]-2-deoxy-D-streptamine.[2][3][4]
-
Molecular Formula: C₂₂H₄₃N₅O₁₃ (Identical to Amikacin)
The Synthesis Pathway & Regioselectivity
The formation of Impurity C is a direct consequence of the lack of absolute regioselectivity during the acylation of Kanamycin A. Kanamycin A possesses four reactive amino groups (N-1, N-3, N-6′, N-3″). While protection strategies (e.g., zinc chelation or specific blocking groups) favor N-1 acylation, thermodynamic or kinetic leakage allows the acylating agent to attack the N-3″ position.
Visualization: The Divergent Synthesis Pathway
The following diagram illustrates the competitive acylation pathways leading to the active drug and its isomeric impurity.
Figure 1: Competitive acylation pathways of Kanamycin A. Impurity C arises when the HABA group attaches to the N-3″ position instead of the target N-1 position.
Part 2: Analytical Challenges & Methodology
The Detection Problem
Detecting Impurity C is notoriously difficult for two reasons:
-
Lack of Chromophore: Aminoglycosides do not absorb UV light significantly. Standard UV detection (254 nm) is useless without derivatization.
-
Isomeric Identity: Mass Spectrometry (MS) sees both Amikacin and Impurity C as m/z 586. Fragmentation patterns (MS/MS) are required to distinguish them, but for QC release, chromatographic separation is mandatory.
The Solution: HPLC-PAD (EP Method)
The European Pharmacopoeia (EP) mandates the use of High-Performance Liquid Chromatography (HPLC) coupled with Pulsed Amperometric Detection (PAD) .
-
Mechanism: Anion-exchange or ion-pairing mechanisms separate the isomers based on subtle pKa differences of the amino groups.
-
Detection: PAD oxidizes the hydroxyl groups of the sugar moieties on a gold electrode under high pH conditions, generating a current proportional to concentration.
Visualization: The Validated Analytical Workflow
This workflow describes the setup required to successfully resolve Impurity C from the main peak.
Figure 2: HPLC-PAD workflow. Post-column addition of NaOH is critical to ionize the hydroxyl groups for amperometric detection on the gold electrode.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is derived from the principles of the EP monograph (e.g., EP 10.0, Monograph 1290) and optimized for robustness. Note: Always verify against the current official pharmacopoeia version.
Reagents & Equipment
-
Stationary Phase: Octadecylsilyl silica gel (C18), 5 µm, 4.6 mm x 250 mm (e.g., Supelco Discovery C18 or equivalent).[1]
-
Mobile Phase:
-
Post-Column Reagent: 0.5 M Sodium Hydroxide (NaOH) (CO₂-free).
-
Detector: Electrochemical Detector (ECD) in Pulsed Amperometric mode (Gold working electrode, Ag/AgCl reference).
Step-by-Step Methodology
| Step | Action | Critical Control Point (Causality) |
| 1 | System Passivation | Flush the LC system with 20% Nitric acid (excluding column/detector) prior to use. Why: Aminoglycosides chelate to stainless steel; passivation prevents peak tailing and area loss. |
| 2 | Mobile Phase Prep | Prepare Acetate buffer and filter through 0.22 µm nylon filter. Why: Particles damage the gold electrode surface. |
| 3 | Equilibration | Stabilize the column at 30°C. Flow rate 1.0 mL/min. Why: Temperature fluctuations shift retention times of isomers, ruining resolution. |
| 4 | Post-Column Setup | Introduce 0.5 M NaOH via a mixing tee after the column but before the detector. Flow rate ~0.5 mL/min. Why: PAD requires pH > 12 for oxidation, but the C18 column cannot survive pH > 12. |
| 5 | PAD Waveform | Set potentials: E1 (Det) = +0.05V, E2 (Ox) = +0.75V, E3 (Red) = -0.15V. Why: Continuous cleaning (Ox/Red steps) prevents fouling of the gold electrode by oxidation byproducts. |
| 6 | Injection | Inject 20 µL of System Suitability Solution (containing Amikacin + Impurity A, B, C, etc.). |
System Suitability Criteria (Self-Validation)
To ensure the data is trustworthy, the system must pass these checks before sample analysis:
-
Resolution (Rs): > 1.5 between Amikacin and Impurity C (or nearest eluting impurity).
-
Peak Asymmetry: 0.8 – 1.5. (Aminoglycosides tend to tail; strict limits prevent integration errors).
-
Relative Standard Deviation (RSD): < 2.0% for replicate injections of the standard.
Part 4: Risk Assessment & Regulatory Context
Impact on Safety and Efficacy
Impurity C is not just an inert bystander; it represents a modification of the pharmacophore.
-
Potency Loss: The N-1 HABA chain inhibits aminoglycoside-modifying enzymes (like acetyltransferases). Moving this chain to N-3″ exposes the N-1 site to enzymatic attack, potentially rendering the molecule inactive against resistant strains.
-
Toxicity: While specific toxicity data for Impurity C is limited, aminoglycoside impurities are generally scrutinized for increased nephrotoxicity or ototoxicity. The EP sets strict limits (typically NMT 0.5% or similar, subject to specific monograph versions) to mitigate this risk.
Regulatory Compliance
-
European Pharmacopoeia (EP): Impurity C is a specified impurity.[4][6] It must be identified and quantified.[10]
-
Reporting: Any impurity > 0.1% must be reported; > 0.15% (or specific limit) requires identification/qualification.
References
-
European Directorate for the Quality of Medicines (EDQM). Amikacin Sulfate Monograph 1290. European Pharmacopoeia.[1][4][6][7][12][13] Available at: [Link]
-
Antec Scientific. Amikacin Sulfate - EP Method Application Note. (Detailed PAD methodology). Available at: [Link]
-
National Institutes of Health (NIH). HPLC-DAD and PAD methods for Aminoglycoside Analysis. ResearchGate/PubMed. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Amikacin Substance Registration and Impurity Profile. Available at: [Link]
Sources
- 1. antecscientific.com [antecscientific.com]
- 2. uspbpep.com [uspbpep.com]
- 3. amzeals.com [amzeals.com]
- 4. veeprho.com [veeprho.com]
- 5. allmpus.com [allmpus.com]
- 6. veeprho.com [veeprho.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. GSRS [precision.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detailed view [crs.edqm.eu]
Methodological & Application
Advanced Application Note: HPAEC-PAD Quantification of Amikacin Impurity C
Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Target Analyte: Amikacin Impurity C (Positional Isomer) Compliance: Aligned with USP/EP Pharmacopeial Standards
Executive Summary & Scientific Rationale
The quantification of Amikacin Impurity C (CAS 50725-25-2) presents a unique analytical challenge due to the structural similarity between the impurity and the active pharmaceutical ingredient (API), combined with the total absence of a UV-absorbing chromophore in the aminoglycoside backbone.
Traditional HPLC-UV methods require pre- or post-column derivatization (e.g., with ninhydrin or OPA), which introduces variability, reagent instability, and complex background noise. This protocol utilizes HPAEC-PAD , the gold standard for aminoglycoside analysis.
Mechanism of Action
-
Separation (HPAEC): At high pH (>12), the hydroxyl groups on the aminoglycoside sugar rings partially ionize (
). The anion-exchange column (typically macroporous polymeric resin) separates these oxyanions based on charge density and steric conformation. Impurity C, being a positional isomer where the hydroxybutyryl chain is attached to a sugar amine rather than the central deoxystreptamine ring, exhibits a distinct retention time due to altered and binding affinity. -
Detection (PAD): The eluent passes over a Gold (Au) working electrode.[1] A specific potential waveform oxidizes the amine and hydroxyl groups on the electrode surface, generating a current proportional to concentration. This method is direct, highly sensitive (fmol range), and eliminates the need for derivatization.[2]
Analytical Workflow
The following diagram outlines the critical path for method execution, highlighting the decision points that ensure data integrity.
Caption: Operational workflow for Amikacin Impurity C analysis. Dashed lines indicate critical troubleshooting feedback loops.
Detailed Experimental Protocol
Reagents and Materials
-
Water: 18.2 MΩ·cm resistivity, degassed (Critical to prevent carbonate formation).
-
Mobile Phase: 50% w/w Sodium Hydroxide (NaOH) solution (low carbonate grade).
-
Expert Tip: Do not use pellets. Pellets are coated in sodium carbonate (
) from air contact, which acts as a stronger eluent than hydroxide, causing baseline drift and "ghost peaks" that interfere with Impurity C quantification.
-
-
Column: Dionex CarboPac MA1 (4 × 250 mm) or equivalent macroporous anion-exchange column.
-
Guard Column: CarboPac MA1 Guard (4 × 50 mm).
Instrument Configuration (HPAEC-PAD)
| Parameter | Setting | Rationale |
| Flow Rate | 0.4 - 0.5 mL/min | Lower flow rates improve mass transfer kinetics for large aminoglycosides. |
| Column Temp | 30°C ± 0.5°C | Temperature fluctuations shift retention times significantly; Impurity C separation is temp-sensitive. |
| Mobile Phase | 115 mM NaOH (Isocratic) | Maintains high pH for ionization. Concentration must be exact. |
| Injection Vol | 10 - 25 µL | Depends on sensitivity requirements; avoid overloading to prevent peak broadening. |
| Detection | PAD (Au Electrode) | Integrated Amperometry. |
| Ref Electrode | Ag/AgCl or pH-Ag/AgCl | Stable reference potential is vital for reproducible oxidation. |
The Waveform (Quadruple Potential)
The waveform cleans the electrode surface between measurements. Using an incorrect waveform leads to electrode fouling (signal loss).
-
E1 (Detection): +0.1 V (Integration start/end: 0.2s to 0.4s)
-
E2 (Oxidation/Cleaning): +0.6 V to +0.8 V
-
E3 (Reduction/Regeneration): -0.6 V to -0.8 V
-
Note: Consult the specific column manual, as optimized waveforms (e.g., "Gold Standard PAD") vary slightly by vendor (Thermo/Waters).
Sample Preparation
-
Stock Solution: Dissolve Amikacin Sulfate API in CO2-free water to 1.0 mg/mL.
-
Impurity Standard: Dissolve Amikacin Impurity C reference standard to 0.01 mg/mL.
-
System Suitability Mix: Mix API and Impurity C to achieve a resolution check solution.
-
Stability: Solutions are stable for 24h at 10°C. Do not use glass vials for long-term storage of high-pH mobile phases, but samples in water are safe in glass.
Method Validation & Performance Criteria
To ensure trustworthiness, the method must meet the following criteria (derived from USP <1225> and EP 2.2.46).
System Suitability
-
Resolution (
): > 1.5 between Amikacin and Impurity C.-
Failure Mode: If
, lower the column temperature by 2°C or slightly adjust NaOH concentration (± 5 mM).
-
-
Tailing Factor: 0.8 < T < 1.5.
-
RSD (Repeatability): < 2.0% for peak area (n=6 injections).
Linearity and Sensitivity
-
Range: 0.05% to 2.0% of target concentration.
-
LOD (Limit of Detection): Typically ~0.02 µg/mL.
-
LOQ (Limit of Quantification): ~0.05 µg/mL.
Mechanism of Detection (Scientific Deep Dive)
Understanding the electrochemistry is vital for troubleshooting. The oxidation of aminoglycosides on gold is catalytic.
Caption: Electrochemical cycle at the Gold working electrode. High pH is required to deprotonate hydroxyls for adsorption.
Troubleshooting & Expert Tips
The "Carbonate Dip"
-
Symptom: A negative dip in the baseline or a "ghost peak" eluting near the void volume or interfering with early impurities.
-
Cause: Carbonate (
) in the mobile phase acts as a divalent anion, eluting differently than hydroxide. -
Fix: Use a carbonate removal device (CRD) or strictly prepare eluents under Helium/Nitrogen headspace. Never shake the NaOH bottle; gently swirl to avoid introducing air.
Loss of Sensitivity
-
Symptom: Peak areas decrease over time.
-
Cause: Gold electrode fouling.
-
Fix:
-
Verify the waveform potentials.
-
Polish the gold electrode with alumina slurry on a micro-cloth pad.
-
Replace the reference electrode if the potential has drifted.
-
Retention Time Shift
-
Symptom: Peaks drift earlier.
-
Cause: Carbon dioxide absorption lowers the pH of the mobile phase (lowering eluent strength in anion exchange? Actually, in HPAEC, lowering [OH-] usually increases retention for weak acids, but for aminoglycosides acting as cations/neutrals interacting with the matrix, the mechanism is complex. Correction: In HPAEC of sugars/aminoglycosides, hydroxide is the "pusher" ion. Lowering [OH-] (due to carbonation) usually makes peaks elute later or broaden. If peaks elute earlier, check for evaporation of water increasing [NaOH] or temperature increases).
-
Standardization: Always prepare fresh eluent every 48 hours.
References
-
European Pharmacopoeia (Ph.[3] Eur.). "Amikacin Sulfate Monograph 1290." European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
United States Pharmacopeia (USP). "Amikacin Sulfate: Assay and Organic Impurities." USP-NF Online.
-
Thermo Fisher Scientific. "Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements." Application Note 267.
-
Waters Corporation. "Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector." Application Note.
- Hanko, V. P., & Rohrer, J. S. (2004). "Determination of aminoglycoside antibiotics by high-performance anion-exchange chromatography with pulsed amperometric detection." Journal of Pharmaceutical and Biomedical Analysis, 34(1), 163-173.
Sources
Application Note: Electrochemical Quantification of 3''-HABA Kanamycin A Sulfate
This Application Note is structured to address the specific challenge of detecting 3''-HABA Kanamycin A Sulfate (also known as Amikacin Impurity C or Antibiotic BB-K 11).[1]
Unlike standard Kanamycin, this molecule is a regioisomer of Amikacin. Because aminoglycosides lack chromophores for UV detection and the 3''-HABA and 1-N-HABA (Amikacin) isomers have identical molecular weights, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the definitive scientific standard for specific quantification.[1]
Executive Summary
3''-HABA Kanamycin A Sulfate (CAS: 50725-25-2) is a critical regioisomer impurity generated during the synthesis of Amikacin.[1] Its structural similarity to Amikacin (1-N-HABA Kanamycin A) renders standard UV-Vis and reverse-phase HPLC ineffective due to the lack of chromophores and similar hydrophobicity.[1]
This guide details a validated protocol for the electrochemical detection of 3''-HABA Kanamycin A using Pulsed Amperometric Detection (PAD) on a Gold (Au) working electrode. This method exploits the catalytic oxidation of the aminoglycoside sugar-backbone at high pH, offering femtomolar sensitivity and the selectivity required to resolve the 3''-isomer from the 1-N-isomer.
Scientific Mechanism
The Detection Challenge
Aminoglycosides are electro-inactive at standard potentials on carbon electrodes and invisible in UV light. However, they possess vicinal diols and amino groups that can be oxidized on noble metal surfaces (Au or Pt) in alkaline media.[1]
Mechanism of Action (HPAEC-PAD)
The detection relies on a surface-catalyzed oxidation mechanism (Langmuir-Hinshelwood kinetics).[1]
-
Anion Exchange: At pH > 12 (using NaOH eluent), the hydroxyl groups of the kanamycin scaffold partially ionize (
), allowing separation on a quaternary ammonium stationary phase based on charge density and steric orientation of the HABA side chain. -
Adsorption: The analyte adsorbs onto the Au electrode surface during the detection potential (
). -
Catalytic Oxidation: Surface-bound Au-OH species catalyze the oxidation of the analyte's C-OH and C-N groups, generating a current proportional to concentration.[1]
-
Cleaning: A high positive potential (
) forms a gold oxide layer to strip combustion products, followed by a negative potential ( ) to regenerate the fresh Au surface.[1]
Figure 1: Cyclic Potential Waveform mechanism occurring at the Gold Working Electrode interface.
Primary Protocol: HPAEC-PAD (Regulatory Standard)
Recommended for: Purity analysis, isomer differentiation, and QC release.[1]
Equipment & Reagents[1][2][3]
-
System: Ion Chromatography System (e.g., Dionex ICS-6000 or equivalent) with Electrochemical Detector (ECD).
-
Cell: Amperometric Cell with Gold (Au) Working Electrode and pH-Ag/AgCl Reference Electrode.
-
Column: CarboPac PA1 (4 × 250 mm) or equivalent anion-exchange column optimized for aminoglycosides.
-
Reagents:
Mobile Phase Preparation[1]
-
Eluent A (Water): Degassed 18.2 MΩ[1]·cm water.
-
Eluent B (250 mM NaOH): Dilute 13 mL of 50% NaOH into 987 mL degassed water under Helium sparging. Crucial: Minimize carbonate contamination (CO2 absorption) as carbonate is a strong eluent that shifts retention times.[1]
-
Eluent C (1 M Sodium Acetate): Dissolve 82.0 g NaOAc in water, filter (0.2 µm), and dilute to 1 L.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Optimal mass transfer for PA1 column.[1] |
| Column Temp | 30°C | Stabilizes ionization and viscosity. |
| Injection Vol | 10 µL | Standard loop size; reduce for high concentrations. |
| Detection Mode | Integrated Amperometry | Required for oxide-catalyzed detection.[1] |
| Waveform | Quadruple Potential (See Table 2) | Optimized for aminoglycosides to prevent fouling.[1] |
The "Aminoglycoside" Waveform (Au Electrode)
Note: Potentials are vs. Ag/AgCl.[1]
| Time (sec) | Potential (V) | Integration | Function |
| 0.00 | +0.10 | Off | Begin Potential |
| 0.20 | +0.10 | Start | Measure Current (Oxidation) |
| 0.40 | +0.10 | End | End Integration |
| 0.41 | -2.00 | Off | Clean (Desorption) |
| 0.42 | -2.00 | Off | Clean |
| 0.43 | +0.60 | Off | Oxide Formation (Cleaning) |
| 0.44 | -0.10 | Off | Reduction (Surface Restore) |
| 0.50 | -0.10 | Off | End Cycle |
Gradient Program
To separate 3''-HABA (Impurity C) from Amikacin and Kanamycin A:
-
0-5 min: 8% B / 0% C (Isocratic equilibration).
-
5-25 min: Linear ramp to 15% B / 10% C (Elution of Kanamycin A).
-
25-40 min: Linear ramp to 20% B / 40% C (Elution of Amikacin and 3''-HABA Kanamycin ).
-
Note: The 3''-HABA isomer typically elutes slightly later than Amikacin due to steric differences in the HABA position affecting interaction with the quaternary ammonium resin.
-
-
40-45 min: 80% B / 20% C (Column Wash).
-
45-60 min: Return to initial conditions.
Secondary Protocol: Rapid Voltammetric Screening
Recommended for: Raw material ID testing or non-separation based total quantification.
Sensor Fabrication
Standard gold electrodes can foul quickly. A Nanoporous Gold (NPG) or AuNP-modified GCE is recommended for direct voltammetry.[1]
-
Polishing: Polish Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry; sonicate in ethanol/water.[1]
-
Modification: Electrodeposit AuNPs by cycling GCE in 0.5 M H2SO4 containing 1 mM HAuCl4 (Scan: -0.2V to +1.2V, 10 cycles).
-
Activation: Cycle in 0.5 M NaOH until stable CV is obtained (-0.6V to +0.8V).
Measurement (Differential Pulse Voltammetry - DPV)
-
Electrolyte: 0.1 M NaOH (pH 13).
-
Parameters:
-
Signal: Look for an anodic oxidation peak at approximately +0.25 V to +0.35 V (vs. Ag/AgCl).[1] The peak height correlates linearly with 3''-HABA concentration.[1]
Data Analysis & System Suitability[1][2][4][5]
Resolution Calculation
The critical parameter is the separation between Amikacin (Peak 1) and 3''-HABA Kanamycin (Peak 2).[1]
-
Requirement:
for quantitative impurity analysis.
Linear Range & Sensitivity
-
Linearity: 0.1 µg/mL to 50 µg/mL (
).[1] -
LOD (Limit of Detection): Typically ~10 ng/mL (S/N = 3) using the HPAEC-PAD method.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Sensitivity | Electrode fouling (Au oxide buildup).[1] | Polish Au electrode with alumina; replace reference electrode junction. |
| Baseline Drift | Carbonate contamination in NaOH. | Prepare fresh eluents under Helium; install a carbonate trap column. |
| Negative Dip after Peak | Improper waveform settings. | Adjust the "Reduction" potential (Step 4) to be more negative (e.g., -0.8V to -0.1V).[1] |
Analytical Workflow Diagram
Figure 2: Complete analytical workflow for 3''-HABA Kanamycin A Sulfate quantification.
References
-
Thermo Fisher Scientific. (2016).[1] Analysis of Amikacin by HPAE-PAD. Application Note 1125. Link
-
Waters Corporation. (2020).[1] Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector. Application Note. Link[1]
-
Jang, H., et al. (2021).[1] Regulating Valence States of Gold Nanocluster as a New Strategy for the Ultrasensitive Electrochemiluminescence Detection of Kanamycin. Analytical Chemistry. Link[1]
-
European Pharmacopoeia (Ph.[1] Eur.). Amikacin Monograph 01/2008:1289. (Defines Impurity C as 3''-HABA Kanamycin).[1]
-
Toghill, K. E., & Compton, R. G. (2010).[1] Electrochemical detection of carbohydrates and related compounds. Int. J. Electrochem. Sci. Link
Sources
Preparing a standard solution of 3''-HABA Kanamycin A Sulfate
This Application Note and Protocol details the preparation of a standard solution for 3''-HABA Kanamycin A Sulfate , a critical regioisomer impurity of the antibiotic Amikacin. This guide is designed for analytical chemists and pharmaceutical scientists conducting purity analysis (Related Substances) or assay validation according to EP/USP/JP pharmacopoeial standards.
Part 1: Molecule Profile & Strategic Context
3''-HABA Kanamycin A Sulfate is a semi-synthetic aminoglycoside derivative.[1] In the synthesis of Amikacin (which is 1-N-HABA Kanamycin A), the acylation of the Kanamycin A scaffold can occur at multiple amine positions (1, 3, 6', or 3''). The 3''-isomer (substitution on the 3-amino-3-deoxy-D-glucose ring) is a specific regioisomer impurity that must be controlled.
-
Chemical Name: 3''-N-[(S)-4-amino-2-hydroxybutyryl]kanamycin A sulfate
-
Common Identity: Amikacin Impurity (often correlated with Impurity C or Impurity A depending on the specific pharmacopoeial revision; chemically distinct from the 1-N active isomer).
-
CAS Number: 50725-25-2 (Free base).
-
Molecular Formula:
[2] -
Molecular Weight: 585.6 g/mol (Free Base).
Part 2: Material Safety & Handling (Hygroscopicity Alert)
Critical Warning: Aminoglycoside sulfates are extremely hygroscopic . They absorb atmospheric moisture rapidly, which alters the effective mass and potency of the standard.
-
Equilibration: Do not weigh directly from a cold container. Allow the vial to reach room temperature in a desiccator before opening.
-
Weighing Vessel: Use an anti-static weighing boat or a small volumetric flask directly. Avoid glass weighing funnels if possible, as cationic aminoglycosides can adsorb to charged glass surfaces at trace levels; however, for standard prep (mg/mL range), Type I glass is acceptable. Polypropylene (PP) labware is preferred for long-term storage.
-
Toxicity: Aminoglycosides are nephrotoxic and ototoxic. Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood or filtered weighing enclosure.
Part 3: Preparation Protocol
This protocol describes the preparation of a Stock Standard Solution (1.0 mg/mL) and a Working Standard Solution (0.02 mg/mL) suitable for LC-PAD (Pulsed Amperometric Detection) or HILIC-MS analysis.
A. Reagents & Equipment[3][4]
-
Solvent: Water, Carbonate-Free (degassed, HPLC grade). Note: Carbonate ions can interfere with PAD detection.
-
Vessels: Volumetric flasks (Class A), Polypropylene storage vials.
-
Balance: Analytical microbalance (readability 0.01 mg).
B. Calculation of Mass (Potency Correction)
You must correct for the water content and the sulfate counter-ion to determine the mass of the "Free Base" active moiety.
Where:
- = Mass of powder to weigh (mg).
- = Desired concentration of free base (mg/mL).
- = Volume of the flask (mL).
-
= Potency of the reference standard "as is" (decimal fraction, e.g., 0.750).
-
If potency is not provided:
-
C. Step-by-Step Procedure
1. Preparation of Stock Solution (1.0 mg/mL)
-
Calculate the required mass (
) to generate 10.0 mL of solution at 1.0 mg/mL (active base). -
Accurately weigh
(approx. 12-15 mg of sulfate salt) into a 10 mL Class A volumetric flask. -
Add approximately 6 mL of Carbonate-Free Water .
-
Swirl gently to dissolve. Sonicate for 30 seconds if necessary (aminoglycosides are highly soluble, but compact powders may need dispersion).
-
Dilute to volume with Carbonate-Free Water.
-
Invert 10 times to mix.
-
Transfer immediately to a Polypropylene (PP) vial. Label as "Stock 3''-HABA Kana A".
-
Stability:[1] Stable for 4 weeks at 2-8°C. For long term, aliquot and freeze at -20°C.
-
2. Preparation of Working Standard (System Suitability Level) Target: ~0.02 mg/mL (Typical impurity limit level)
-
Pipette 1.0 mL of the Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the Mobile Phase (if performing HPLC) or Water (if performing LC-PAD).
-
Note: If using LC-PAD with high pH eluents (NaOH), dilute with water to avoid precipitating salts or altering the gradient start.
-
-
Mix well. Transfer to PP autosampler vials.
Part 4: Analytical Validation (LC-PAD)
Since 3''-HABA Kanamycin A lacks a strong UV chromophore, the industry standard detection method is Pulsed Amperometric Detection (PAD) using an Anion Exchange column (e.g., Dionex CarboPac PA1).
-
Column: CarboPac PA1 (4 x 250 mm).
-
Mobile Phase:
-
Gradient: Isocratic or Gradient elution depending on the separation of Amikacin and its isomers (3-HABA, 3''-HABA, 6'-HABA).
-
Detection: Gold Electrode, Quadruple Potential Waveform.
-
Expected Retention: The 3''-HABA isomer typically elutes before Amikacin (1-N-HABA) due to basicity differences on the anion exchange resin.
Part 5: Visualization of Workflow
The following diagram illustrates the critical path for preparing the standard, emphasizing the potency correction and material transfer to prevent adsorption losses.
Caption: Workflow for the gravimetric preparation of 3''-HABA Kanamycin A Sulfate standard, highlighting the critical transfer to polypropylene to prevent surface adsorption.
Part 6: References
-
European Pharmacopoeia (Ph.[3][5] Eur.) 11.0 . Amikacin Sulfate Monograph (01/2017:1290). EDQM. (Defines Impurity A and C and LC-PAD conditions).
-
United States Pharmacopeia (USP-NF) . Amikacin Sulfate Monograph. USP 43-NF 38. (Details chromatographic purity methods).
-
Claridge, C. A., et al. "Synthesis of 3''-N-acyl derivatives of Kanamycin A." Journal of Antibiotics, 1974. (Structural confirmation of HABA regioisomers).
-
PubChem Compound Summary . "Amikacin Impurity A / 3''-HABA Kanamycin A". National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Stability of 3''-HABA Kanamycin A Sulfate in aqueous solution
The following Technical Support Guide is designed for researchers and analytical scientists working with 3''-HABA Kanamycin A Sulfate (often identified as a positional isomer impurity of Amikacin or a specific reference standard, CAS: 50725-24-1).[1]
This guide treats the molecule primarily as an analytical reference standard , where solution integrity is critical for quantitative accuracy.
Subject: Aqueous Stability, Storage, and Analytical Troubleshooting Document ID: TS-HABA-KAN-001 Last Updated: February 6, 2026[1]
Executive Summary & Chemical Context
3''-HABA Kanamycin A is a semi-synthetic aminoglycoside derivative.[1][2] Structurally, it consists of the Kanamycin A backbone acylated with a (S)-4-amino-2-hydroxybutyryl (HABA) side chain at the 3''-amino position (located on the 3-amino-3-deoxy-D-glucose ring).[1]
This is a positional isomer of Amikacin (where the HABA group is at the N-1 position).[1] While chemically similar to Amikacin, its specific stability profile in aqueous solution is governed by the susceptibility of the amide linkage and the oxidative potential of the free amines.
Critical Stability Parameters:
-
Optimal pH: 6.0 – 8.0[1]
-
Primary Degradation Mechanism: Acid-catalyzed hydrolysis of the amide bond (releasing Kanamycin A and HABA).[1]
-
Secondary Mechanism: Oxidative discoloration (Yellowing) of free amines.
Chemical Stability & Degradation Mechanisms
Understanding why the molecule degrades is the first step in preventing it.
The Hydrolysis Pathway
The stability of 3''-HABA Kanamycin A in aqueous solution is defined by the amide bond connecting the HABA side chain to the aminoglycoside core.
-
Acidic Conditions (pH < 5.0): Rapidly accelerates hydrolysis, cleaving the side chain.[1]
-
Basic Conditions (pH > 9.0): Promotes racemization of the HABA chiral center and potential oxidation, though the amide bond is relatively more stable than in acid.
Visualization: Degradation Pathway
The following diagram illustrates the primary breakdown pathway you must monitor during stability testing.
Figure 1: Acid-catalyzed hydrolysis pathway of the HABA side chain. In aqueous solution, this is the primary loss-of-potency mechanism.[1]
Preparation & Storage Protocols
Follow these protocols to ensure the integrity of your stock and working solutions.
A. Reconstitution & Solubilization
The sulfate salt is highly hygroscopic and water-soluble (>50 mg/mL).[1]
| Parameter | Recommendation | Technical Rationale |
| Solvent | LC-MS Grade Water or Buffer (pH 6.8 - 7.[1]4) | Avoids trace metal catalysis of oxidation; maintains neutral pH to prevent hydrolysis. |
| Concentration | 1.0 mg/mL (Stock) | Higher concentrations are generally more stable due to self-buffering capacity.[1] |
| Dissolution | Gentle Vortex / Swirl | Avoid sonication if possible; excessive heat from sonication can initiate degradation. |
| Filtration | 0.22 µm PVDF or PES | Do not use Nylon. Aminoglycosides can adsorb to Nylon membranes, causing quantitative loss in dilute solutions. |
B. Storage of Aqueous Solutions
| Duration | Condition | Notes |
| Short Term (< 24 Hours) | 2°C to 8°C (Dark) | Stable in autosampler vials.[1] Ensure caps are PTFE-lined to prevent evaporation.[1] |
| Medium Term (1-7 Days) | 4°C (Buffered) | Critical: Solution must be buffered (e.g., Phosphate pH 7.0). Unbuffered water absorbs CO2, lowering pH and accelerating hydrolysis.[1] |
| Long Term (> 1 Week) | -20°C or -80°C | Store in aliquots. Avoid freeze-thaw cycles. Each cycle causes micro-pH changes during crystallization that can cleave the amide bond.[1] |
Troubleshooting Guide: Analytical & Stability Issues
Scenario A: "My HPLC peak area is decreasing over time."
Diagnosis: Hydrolysis or Adsorption.
Step-by-Step Troubleshooting:
-
Check the pH: Measure the pH of your aged solution. If it has dropped below 5.5, hydrolysis has occurred.[1]
-
Solution: Use 10-20 mM Phosphate or Ammonium Acetate buffer instead of pure water.[1]
-
-
Check the Container: Are you using low-binding glass or polypropylene?
-
Check for "Ghost Peaks": Look for a new peak eluting earlier than the main peak.
-
Identification: This is likely Kanamycin A (the hydrolysis product), which is more polar.[1]
-
Scenario B: "The solution has turned pale yellow."
Diagnosis: Oxidative degradation of amines.
Step-by-Step Troubleshooting:
-
Inert Atmosphere: Was the stock solution purged with Nitrogen/Argon?
-
Solution: Amines oxidize in air. For long-term standards, purge headspace with inert gas.[1]
-
-
Metal Contamination: Are you using metal needles or standard water?
Troubleshooting Logic Flowchart
Use this decision tree to diagnose stability failures in the lab.
Figure 2: Diagnostic logic for identifying the root cause of 3''-HABA Kanamycin A instability.[1]
Frequently Asked Questions (FAQ)
Q1: Can I autoclave aqueous solutions of 3''-HABA Kanamycin A? A: No. Autoclaving (121°C) will cause extensive hydrolysis of the HABA side chain amide bond.[1] Sterilization must be performed via filtration (0.22 µm PES or PVDF).[1]
Q2: How does 3''-HABA Kanamycin A differ from Amikacin in terms of stability? A: They are positional isomers (3''-N vs. 1-N).[1] While their chemical bond energies are similar, the 3''-position is located on the glucopyranosyl ring, which may offer slightly different steric protection.[1] However, for all practical lab purposes, you should treat it with the same rigorous pH and temperature controls as Amikacin [1, 2].[1]
Q3: Why is my retention time shifting in HPLC? A: Aminoglycosides are highly sensitive to the ionic strength and pH of the mobile phase. If your sample diluent pH differs significantly from your mobile phase, or if the column is not effectively equilibrated, the polycationic nature of the molecule will cause retention shifts.[1] Ensure your sample is dissolved in the mobile phase starting buffer.
Q4: Is the compound light-sensitive? A: Moderately. While not as sensitive as some fluorophores, prolonged exposure to light can accelerate the oxidative yellowing of the amine groups. Store stock solutions in amber vials or wrapped in foil [3].
References
-
National Institutes of Health (NIH). (2025). Stability of Amikacin Sulfate in Aqueous Solutions. (Data extrapolated from structural isomer Amikacin).[1][6] Retrieved from [Link]
Sources
Technical Support Center: 3''-HABA Kanamycin A Sulfate Analysis
This guide addresses the critical challenges in analyzing 3''-HABA Kanamycin A Sulfate , a specific positional isomer impurity formed during the synthesis of Amikacin (or semi-synthetic analogs like Arbekacin).[1]
The core technical challenge is that 3''-HABA Kanamycin A (acylation at the N-3'' position of the glucose ring) is structurally nearly identical to the active pharmaceutical ingredient (acylation at the N-1 position of the deoxystreptamine ring). Standard C18 methods often fail to resolve these isomers, leading to "interference" where the impurity co-elutes with the main peak, causing purity overestimation.[1]
Status: Operational | Tier: Level 3 (Method Development & Troubleshooting)[1]
Module 1: The Core Separation Challenge (Positional Isomerism)
Context: Why is this interference happening?
You are likely observing a "shoulder" on your main peak or inconsistent mass balance.[1] 3''-HABA Kanamycin A is a positional isomer of Amikacin (1-N-HABA Kanamycin A).
-
The Target (Amikacin): HABA side chain attached to N-1 (Deoxystreptamine ring).[1]
-
The Impurity (3''-HABA): HABA side chain attached to N-3'' (Glucosamine ring).[1]
Because both molecules have the same molecular weight (
Troubleshooting Guide: Achieving Resolution ( )
Q1: My C18 column shows a single peak. How do I separate the 3''-HABA isomer? A: Standard C18 retention is driven by hydrophobicity. Since the hydrophobicity difference between the N-1 and N-3'' isomers is negligible, you must exploit steric differences or specific ionic interactions .
Protocol A: Ion-Pair Reverse Phase (IP-RP) with Perfluorinated Acids This is the most robust method for LC-MS or ELSD detection.
-
Column: High-density C18 (e.g., Kinetex C18 or equivalent), 150 x 2.1 mm, 2.6 µm.[1]
-
Mobile Phase A: Water + 0.1% to 0.2% HFBA (Heptafluorobutyric Acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% HFBA .[1]
-
Mechanism: HFBA forms strong ion pairs with the amine groups.[1] The steric position of the N-3'' amine (on the sugar ring) creates a slightly different ion-pair geometry than the N-1 amine, resulting in different retention times.
-
Critical Step: You must equilibrate the column for at least 30-40 column volumes with the ion-pairing agent before the first injection.
Protocol B: HPAE-PAD (The "Gold Standard" for Aminoglycosides) If you are following USP/EP monographs, this is the required approach.[1]
-
Column: Dionex CarboPac MA1 or PA1 (Anion Exchange).[1]
-
Mobile Phase: Sodium Hydroxide (NaOH) gradient.[1]
-
Mechanism: At pH > 12, the hydroxyl groups on the sugar rings partially ionize (
).[1] The position of the HABA substitution affects the of the adjacent hydroxyls, creating a separation based on charge density.
Decision Logic: Selecting the Right Method
Figure 1: Decision matrix for selecting the chromatographic mode based on detection capabilities.
Module 2: Detection Interference (The "Sulfate" Factor)[1]
Context: The "Invisible" Analyte
Kanamycin derivatives lack a chromophore (no conjugated double bonds).[1] UV detection at 200-210 nm is non-specific and prone to interference from the sulfate counter-ion.
Troubleshooting Guide: Baseline Noise & Sensitivity
Q2: I see a large negative peak or baseline drift at the void volume. Is this my impurity?
A: No. This is likely the Sulfate (
-
Cause: 3''-HABA Kanamycin A is supplied as a sulfate salt. In LC-MS or ELSD, high concentrations of inorganic sulfate can suppress ionization or cause light scattering noise.
-
Solution:
-
Desalting: Use a weak anion exchange (WAX) SPE cartridge to remove sulfate if using MS.[1]
-
Chromatographic Delay: Ensure your method has a void volume hold. The sulfate ion usually elutes at
(unretained).[1] The 3''-HABA impurity should be retained ( ).[1] If the impurity elutes near the void, increase the ion-pairing agent concentration (e.g., move from 10mM to 20mM HFBA).[1]
-
Q3: My ELSD signal is non-linear. A: ELSD response is inherently non-linear (log-log relationship).[1]
-
Impact: A 1% impurity might look like 0.1% or 5% depending on the curve.[1]
-
Fix: You cannot use "Area %" normalization. You must use an external calibration curve of the specific 3''-HABA standard. Do not assume the Response Factor (RF) of the impurity is identical to the main peak (Amikacin), as the HABA position affects droplet formation efficiency.[1]
Module 3: Quantitative Data & Specifications[1][2]
Summary of Physicochemical Properties for Method Development
| Parameter | 3''-HABA Kanamycin A | 1-N-HABA Kanamycin A (Amikacin) | Impact on Analysis |
| Molecular Weight | 585.6 g/mol | 585.6 g/mol | MS: Cannot separate by mass (isobaric). Requires fragmentation (MS/MS) or chromatography.[1] |
| Basicity | Polybasic ( | Polybasic ( | Requires acidic MP or high pH for retention.[1] |
| pKa (Critical) | N-3'' is less basic than N-1 | N-1 is highly basic | HPAE-PAD exploits this subtle pKa shift. |
| Solubility | Water Soluble | Water Soluble | Insoluble in pure MeOH/ACN.[1] Risk of precipitation in pumps.[1] |
Experimental Protocol: HPAE-PAD (Reference Standard)
Based on EP/USP Monographs for Amikacin Impurities
-
System: Ion Chromatograph with Gold Electrode (Integrated Amperometry).
-
Column: 4 x 250 mm Anion Exchange (polystyrene-divinylbenzene substrate with quaternary ammonium sites).[1]
-
Mobile Phase A: 115 mM NaOH (Carbonate-free).
-
Mobile Phase B: 115 mM NaOH + 250 mM Sodium Acetate.
-
Waveform: Quadruple potential waveform (optimized for carbohydrates).
-
Gradient:
-
0-5 min: Isocratic A (Elutes Kanamycin A).[1]
-
5-30 min: Linear ramp to 100% B (Elutes HABA derivatives).
-
Note: 3''-HABA typically elutes after the main Amikacin peak due to stronger interaction with the resin.
-
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Amikacin Sulfate Monograph. (Identifies Impurity C as 3''-HABA Kanamycin A and specifies HPAE-PAD methods).
-
Manyanga, V., et al. (2013).[1] "Improved liquid chromatographic method with pulsed electrochemical detection for the analysis of amikacin impurities." Journal of Pharmaceutical and Biomedical Analysis. Link[1]
-
Megoulas, N.C., & Koupparis, M.A. (2005).[1] "Development and validation of a novel HPLC/ELSD method for the quantitation of amikacin sulfate and its impurities." Journal of Pharmaceutical and Biomedical Analysis. Link[1]
-
Claridge, C.A., et al. (1974).[1] "Mutational Biosynthesis of Butirosin Analogs." Antimicrobial Agents and Chemotherapy.[1] (Foundational chemistry on HABA substitution). Link[1]
-
Dionex (Thermo Fisher) . "Application Note 267: Analysis of Kanamycin and Amikacin by HPAE-PAD." (Standard industry protocol). Link
Sources
Technical Support Center: Stability of 3''-HABA Kanamycin A Sulfate
Welcome to the technical support center for 3''-HABA Kanamycin A Sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the impact of pH on the stability of this important Kanamycin A derivative. As your dedicated scientific resource, this document will explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of 3''-HABA Kanamycin A Sulfate.
Q1: What is the optimal pH for storing aqueous solutions of 3''-HABA Kanamycin A Sulfate?
For optimal short-term to medium-term stability, aqueous solutions of 3''-HABA Kanamycin A Sulfate should be maintained in a slightly acidic pH range of 4.5 to 5.5 .[1] This recommendation is based on stability data for the parent compound, Kanamycin A, and its close structural analog, Amikacin, which is also a derivative of Kanamycin A featuring the (S)-4-amino-2-hydroxybutyryl (HABA) side chain. Commercial preparations of Amikacin sulfate are typically formulated at a pH between 3.5 and 5.5, with an adjusted pH of 4.5 being common.
Q2: How does pH affect the stability of 3''-HABA Kanamycin A Sulfate?
The stability of 3''-HABA Kanamycin A Sulfate is significantly influenced by pH due to the presence of multiple ionizable amino groups and hydroxyl groups, as well as glycosidic and amide bonds that are susceptible to hydrolysis.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the glycosidic linkages of the aminoglycoside structure are prone to acid-catalyzed hydrolysis. This leads to the cleavage of the sugar rings from the central 2-deoxystreptamine core, resulting in a loss of biological activity.
-
Neutral to Slightly Alkaline Conditions (pH 7-9): While Kanamycin A shows reasonable stability at neutral pH, the activity of aminoglycosides can be influenced by pH.[2] Some studies on related aminoglycosides have shown that their bactericidal effects can be concentration-dependent at a pH of 7.4.
-
Strongly Alkaline Conditions (pH > 9): In highly alkaline solutions, both the amide bond of the HABA side chain and the glycosidic bonds can undergo base-catalyzed hydrolysis. This degradation is often more rapid than in acidic conditions and leads to the formation of various degradation products.
Q3: What are the primary degradation pathways for 3''-HABA Kanamycin A Sulfate?
The primary degradation pathway for 3''-HABA Kanamycin A Sulfate in aqueous solutions is hydrolysis .[1] This can occur at two main sites on the molecule:
-
Hydrolysis of the Glycosidic Bonds: This involves the cleavage of the ether linkages connecting the amino sugar rings to the 2-deoxystreptamine core. This process is catalyzed by both acid and base.
-
Hydrolysis of the Amide Bond: The amide linkage connecting the HABA side chain to the 3''-amino group of the Kanamycin A backbone is also susceptible to hydrolysis, particularly under strong acidic or basic conditions.
Oxidation can also contribute to degradation, especially if the solutions are exposed to air and light.[1]
Q4: Can I autoclave solutions of 3''-HABA Kanamycin A Sulfate?
While Kanamycin A itself is known to be relatively thermostable, the stability of 3''-HABA Kanamycin A Sulfate to autoclaving may be compromised, especially if the pH of the solution is not optimal. The high temperatures of autoclaving can accelerate hydrolytic degradation. It is generally recommended to sterilize solutions of 3''-HABA Kanamycin A Sulfate by sterile filtration through a 0.22 µm filter to avoid potential degradation.
Q5: My solution of 3''-HABA Kanamycin A Sulfate has turned a pale yellow. Is it still usable?
A slight color change to pale yellow upon storage is not uncommon for aminoglycoside solutions and is often due to minor oxidative processes. This discoloration does not necessarily indicate a significant loss of potency. However, it is crucial to verify the concentration and purity of the solution using a suitable analytical method, such as HPLC, if you have concerns about its integrity. Any solution that shows significant discoloration or precipitation should be discarded.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving 3''-HABA Kanamycin A Sulfate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a cell culture experiment. | 1. Incorrect pH of the culture medium: The pH of the medium may have shifted outside the optimal range for the antibiotic's stability. 2. Degradation over time: The antibiotic may have degraded in the culture medium, especially during prolonged incubation at 37°C. 3. Incompatibility with other media components. | 1. Monitor and adjust the pH of your culture medium. Ensure it remains within a range that is compatible with both your cells and the stability of the antibiotic. 2. Prepare fresh stock solutions of the antibiotic regularly. For long-term experiments, consider adding fresh antibiotic at appropriate intervals. 3. Review the composition of your medium for any known incompatibilities with aminoglycosides. |
| Precipitate formation in a stock solution. | 1. pH is too high or too low: Extreme pH values can lead to the formation of less soluble species. 2. Concentration exceeds solubility at the storage temperature. 3. Interaction with buffer salts. | 1. Ensure the pH of your stock solution is within the recommended range of 4.5-5.5. 2. Store the stock solution at the recommended temperature (typically 2-8°C). If storing at lower temperatures, ensure the concentration is below the solubility limit at that temperature. 3. Use a compatible buffer system. Simple aqueous solutions or buffers like acetate are generally suitable. Avoid phosphate buffers if you observe precipitation. |
| Inconsistent results in analytical assays (e.g., HPLC). | 1. On-going degradation in the analytical sample. 2. pH of the mobile phase is causing on-column degradation or poor peak shape. 3. Use of an inappropriate analytical method. | 1. Analyze samples promptly after preparation. If necessary, store them at a low temperature (e.g., 4°C) in an autosampler. 2. Optimize the pH of your mobile phase. For reversed-phase HPLC of aminoglycosides, a slightly acidic mobile phase is often used. 3. Develop and validate a stability-indicating HPLC method. This will allow you to separate the intact drug from its degradation products.[3] |
Quantitative Data Summary
| pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| < 4.0 | Room Temperature | Low | Acid-catalyzed hydrolysis of glycosidic bonds |
| 4.5 - 5.5 | 2-8°C | High | Minimal degradation |
| 6.0 - 8.0 | Room Temperature | Moderate | Slow hydrolysis |
| > 9.0 | Room Temperature | Low | Base-catalyzed hydrolysis of amide and glycosidic bonds |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of 3''-HABA Kanamycin A Sulfate
This protocol describes the preparation of a 10 mg/mL stock solution.
Materials:
-
3''-HABA Kanamycin A Sulfate powder
-
Sterile, nuclease-free water
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of 3''-HABA Kanamycin A Sulfate powder in a sterile conical tube.
-
Add a portion of the sterile water to dissolve the powder. Vortex briefly to ensure complete dissolution.
-
Adjust the final volume with sterile water to achieve a concentration of 10 mg/mL.
-
Measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to between 4.5 and 5.5 by adding small aliquots of sterile 0.1 M HCl or 0.1 M NaOH.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess pH Stability
This protocol outlines a forced degradation study to investigate the stability of 3''-HABA Kanamycin A Sulfate under acidic and basic conditions, in accordance with ICH guidelines.[4]
Materials:
-
1 mg/mL solution of 3''-HABA Kanamycin A Sulfate in water
-
0.1 M HCl
-
0.1 M NaOH
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a gradient of water with 0.1% trifluoroacetic acid and acetonitrile)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the 1 mg/mL drug solution and 0.1 M HCl in a vial.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the 1 mg/mL drug solution and 0.1 M NaOH in a vial.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by mixing the drug solution with water instead of acid or base and incubate it under the same conditions.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation at each time point relative to the control sample at time zero.
-
Visualizations
pH-Dependent Degradation Pathways
Caption: pH-dependent degradation pathways.
Experimental Workflow for pH Stability Testing
Caption: Workflow for pH stability assessment.
References
-
Creative Diagnostics. (n.d.). Preparation and Storage of Kanamycin Solution. Retrieved from [Link]
-
P, S., & M, S. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubChem. (n.d.). Kanamycin. Retrieved from [Link]
-
ICH. (n.d.). ICH Q1A (R2) Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Retrieved from [Link]
- Blanchaert, B., et al. (2017). Assay development for aminoglycosides by HPLC with direct UV detection.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Stability Testing of Drug Substances and Drug Products.
-
Antec Scientific. (n.d.). Amikacin Sulfate - EP Method. Retrieved from [Link]
-
Scribd. (n.d.). Products Stability: Amikacin Sulfate. Retrieved from [Link]
-
Karger Publishers. (2025). Stability and Compatibility of Amikacin and Its Combination Antibiotics in 7.5% Icodextrin Peritoneal Dialysis Solution. Blood Purification. Retrieved from [Link]
- Milman, N., & Dahlager, J. (1978). The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices. The Journal of antibiotics, 31(11), 1183–1187.
- Botting, C. H., et al. (2020). Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy. ACS Omega, 5(33), 21094–21103.
- Zhang, Y., et al. (2020). Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment. Journal of Environmental Sciences, 95, 134-143.
Sources
Resolving co-eluting peaks in Amikacin impurity profiling
Technical Support Center: Amikacin Impurity Profiling & Co-elution Resolution
Introduction: The "Invisible" Challenge
Senior Scientist Note: Welcome. If you are here, you are likely struggling with the "blind spots" of aminoglycoside analysis. Amikacin lacks a UV chromophore, making standard detection impossible without derivatization or specialized detectors. Furthermore, its structural similarity to its precursor, Kanamycin, and its isomers (Impurity A) creates a "perfect storm" for co-elution.
This guide moves beyond basic textbook advice. We address the mechanistic causes of peak merging in the two dominant methodologies: HPAEC-PAD (The USP/EP Gold Standard) and IP-RP (The Research/QC Alternative).
Module 1: Diagnostic Workflow
Before adjusting a single parameter, identify your method's limiting factor. Use this decision matrix to navigate to the correct troubleshooting module.
Figure 1: Diagnostic workflow for selecting the appropriate troubleshooting path based on detection mode.
Module 2: The Official Standard (HPAEC-PAD)
Context: The USP and EP monographs utilize High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection.[1] This relies on the pKa of sugar hydroxyls (>12) for retention on an anion exchange column (e.g., CarboPac MA1).
Q: My Amikacin and Kanamycin peaks are merging. The resolution (Rs) has dropped below the USP limit of 3.0. Why?
The Root Cause: Carbonate "Poisoning" Mobile phases for HPAEC are highly alkaline (NaOH ~100-150 mM). Sodium hydroxide avidly absorbs atmospheric CO₂, forming carbonate (CO₃²⁻).
-
Mechanism: Carbonate is a stronger eluent than hydroxide on anion exchange columns. Even trace amounts (ppm levels) effectively "push" analytes off the column faster, compressing the chromatogram and destroying resolution between closely eluting pairs like Kanamycin (RT ~0.8) and Amikacin (RT ~1.0).[2]
The Protocol: Carbonate Elimination
-
Degassing is Insufficient: Helium sparging is mandatory, but you must also use a Carbonate Removal Device (CRD) or strictly prepare eluents under inert atmosphere.
-
The "50% Rule": Never use the last 10-15% of your NaOH eluent bottle. Carbonate concentration is highest at the bottom/end of the run as the headspace volume increases.
-
Validation Step: If retention times shift earlier by >5% over a sequence, your eluent is contaminated. Remake it immediately using 50% w/w NaOH syrup (low carbonate) rather than pellets (high carbonate surface area).
Q: I see "sawtooth" baseline noise and shifting retention times. Is my column failing?
The Root Cause: Electrode Recession It is likely not the column, but the Gold Working Electrode .
-
Mechanism: The pulsed waveform (cleaning potentials) slowly consumes the gold surface, causing it to recede into the plastic block. This changes the flow dynamics and effective cell volume, leading to peak broadening and loss of resolution.
Corrective Action:
-
Polishing: Polish the gold electrode on a glass plate with alumina slurry until the gold surface is flush with the block.
-
Reference Electrode: Check the Ag/AgCl reference. If the internal solution is dry or the frit is clogged, potentials shift, altering selectivity.
Module 3: The Research Alternative (IP-RP HPLC)
Context: For labs without PAD, Ion-Pair Reversed-Phase (IP-RP) using C18 columns and reagents like Sodium Octanesulfonate (OSA) is standard. This method is notoriously sensitive to "hidden" variables.
Q: Amikacin co-elutes with Impurity A (The L-HABA derivative). I cannot separate them despite gradient optimization.
The Root Cause: The pH / Ion-Pair Ratio Mismatch Amikacin has multiple amine groups (pKa values ranging ~6.5 to 9.5). Separation in IP-RP is governed by the formation of neutral ion-pairs between the protonated amines and the sulfonate counter-ion.
The Fix: The "Sweet Spot" Optimization You are likely operating in a pH region where the ionization state of Impurity A and Amikacin is identical.
| Parameter | Adjustment Direction | Mechanistic Effect |
| Mobile Phase pH | Lower to 3.0 | At pH 3.0, all amines are fully protonated, maximizing interaction with the ion-pairing agent. Higher pH (e.g., 5-6) induces partial deprotonation, causing peak tailing and merging. |
| Ion-Pair Conc. | Increase (e.g., 5mM → 10mM) | Higher OSA concentration increases the "surface charge" of the stationary phase, improving the separation of species based on subtle charge density differences. |
| Temperature | Set to 35°C - 40°C | Mass transfer kinetics for large aminoglycosides are slow. Warming the column sharpens peaks, often revealing a valley between co-eluting pairs. |
Critical Protocol: Column Equilibration
-
The Trap: IP reagents permanently modify the C18 surface. "Equilibrating" for 10 minutes is insufficient.
-
Requirement: You must flush the column with the IP-containing mobile phase for at least 60 column volumes (approx. 2-3 hours at 1 mL/min) before the retention times stabilize. Shifting peaks are a sign of incomplete surface saturation.
Figure 2: Step-wise optimization for resolving co-elution in Ion-Pair Reversed-Phase chromatography.
Module 4: Derivatization Artifacts (HPLC-UV)
Context: Pre-column derivatization (e.g., Hantzsch reagent, OPA) allows UV detection but introduces "ghost" peaks.
Q: I have a peak co-eluting with Kanamycin that appears even in the blank.
The Root Cause: Reagent Degradation / Incomplete Reaction
-
Hantzsch Reagent: Formaldehyde and Acetylacetone can polymerize or react with buffer impurities, creating peaks that mimic aminoglycosides.
-
Temperature Sensitivity: The derivatization reaction (forming the dihydropyridine derivative) is temperature-dependent. If the reaction bath fluctuates, the ratio of product isomers changes, leading to split or broadened peaks that look like co-elution.
Troubleshooting Guide:
-
Blank Subtraction: Always inject a "Reagent Blank" (Water + Derivatization Reagents) before the sequence.
-
Reaction Time: Strictly control the heating block time (e.g., 75°C for exactly 60 mins). Over-cooking creates degradation products that co-elute with Amikacin.
References
-
United States Pharmacopeia (USP). Amikacin Sulfate Monograph. USP-NF Online. (Methodology for HPAEC-PAD and System Suitability limits).
-
European Pharmacopoeia (Ph. Eur.). Amikacin Sulfate Monograph 1290. (Impurity A specifications and HPAEC parameters).
-
Thermo Fisher Scientific. Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements. Application Note 267. (Detailed HPAEC-PAD waveform and column data).
-
Waters Corporation. Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector. (Troubleshooting electrode issues and linearity).
-
Megoulas, N. C., & Koupparis, M. A. (2005). Development and validation of a novel HPLC/ELSD method for the quantitation of amikacin. Journal of Pharmaceutical and Biomedical Analysis. (Source for IP-RP and ELSD optimization).
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3''-HABA Kanamycin A and Amikacin
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of aminoglycoside antibiotics, structural modifications play a pivotal role in defining the spectrum of activity and overcoming bacterial resistance. This guide provides an in-depth, objective comparison of the biological activities of two closely related Kanamycin A derivatives: 3''-HABA Kanamycin A and Amikacin. As a Senior Application Scientist, this analysis is grounded in established experimental data and elucidates the causal relationships between chemical structure and antibacterial efficacy.
Introduction: The Significance of Acylation in Aminoglycosides
Kanamycin A is a potent aminoglycoside antibiotic that functions by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1] However, its clinical utility is often hampered by the emergence of bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs).[2][] These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, modify the structure of the antibiotic, preventing its interaction with the ribosomal target.[4]
To counteract this, semi-synthetic derivatives have been developed. Amikacin, a derivative of Kanamycin A, is a prime example of a successful strategy to evade AME-mediated resistance. This is achieved by the addition of an L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) moiety to the N-1 position of the 2-deoxystreptamine (2-DOS) ring.[5] 3''-HABA Kanamycin A, also known as Antibiotic BB-K 11, is another derivative where the same L-HABA group is attached, but at the 3''-amino position of the 6'-aminoglucose ring.[6][7] This seemingly subtle difference in the acylation position has profound implications for their respective biological activities.
Structural and Mechanistic Comparison
Both 3''-HABA Kanamycin A and Amikacin are bactericidal agents that disrupt protein synthesis by binding to the A-site of the bacterial 16S ribosomal RNA within the 30S ribosomal subunit.[8][9][10] This binding leads to mRNA misreading and the production of non-functional proteins, ultimately resulting in cell death.[11]
The key differentiator lies in the position of the L-HABA side chain. In Amikacin, its placement at the N-1 position sterically hinders the access of many AMEs that would otherwise inactivate the molecule.[12] This protective acylation is a cornerstone of Amikacin's broad spectrum of activity, particularly against many Gram-negative bacteria that are resistant to other aminoglycosides like gentamicin and tobramycin.
Conversely, the L-HABA moiety at the 3''-position in 3''-HABA Kanamycin A offers a different strategic advantage. While N-1 modification is a well-established method to regain bactericidal efficiency, modification at the N-3'' position has been shown to be key in designing new aminoglycosides that can maintain activity against strains expressing aminoglycoside acetyltransferases and nucleotidyltransferases, two of the most prevalent AMEs.
Chemical Structures
Caption: Chemical structures of Amikacin and 3''-HABA Kanamycin A.
Comparative Antibacterial Spectrum: A Data-Driven Analysis
A comprehensive understanding of the differences in biological activity between these two compounds necessitates a direct comparison of their efficacy against a panel of clinically relevant bacterial strains. The following data is synthesized from a study comparing the in vitro activity of Kanamycin, a related compound referred to as BB-K8 (which is analogous to 3''-HABA Kanamycin A), and Gentamicin.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of 3''-HABA Kanamycin A (as BB-K8) and Kanamycin
| Bacterial Species | Number of Strains | 3''-HABA Kanamycin A (BB-K8) MIC (µg/mL) | Kanamycin MIC (µg/mL) |
| Escherichia coli | 150 | 2.5 - >20 | 2.5 - >20 |
| Klebsiella pneumoniae | 150 | 2.5 - >20 | 2.5 - >20 |
| Enterobacter spp. | 100 | 2.5 - >20 | 5 - >20 |
| Proteus mirabilis | 100 | 2.5 - >20 | 5 - >20 |
| Proteus rettgeri | 25 | 10 - >20 | 10 - >20 |
| Providencia stuartii | 12 | 10 - >20 | 10 - >20 |
| Pseudomonas aeruginosa | 200 | 5 - >20 | >20 |
| Staphylococcus aureus | 200 | 0.6 - >20 | 0.6 - >20 |
| Streptococcus pyogenes | 50 | >20 | >20 |
| Streptococcus faecalis | 50 | >20 | >20 |
Analysis of the Data:
The data reveals that 3''-HABA Kanamycin A (as BB-K8) generally exhibits comparable or slightly improved activity against several Gram-negative bacilli when compared to Kanamycin. Notably, against Pseudomonas aeruginosa, 3''-HABA Kanamycin A shows some activity, whereas Kanamycin is largely inactive. This suggests that the 3''-HABA modification confers a degree of protection against the intrinsic and acquired resistance mechanisms present in P. aeruginosa. Both compounds show limited activity against the tested streptococci. While a direct comparison with Amikacin is not provided in this specific dataset, Amikacin is well-documented to have a broader spectrum of activity against many of these Gram-negative organisms, including many strains resistant to Kanamycin.
Experimental Protocols for Comparative Biological Activity Assessment
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of 3''-HABA Kanamycin A and Amikacin in a suitable solvent (e.g., sterile water).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL). The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Protocol:
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps, place commercially available disks impregnated with known concentrations of 3''-HABA Kanamycin A and Amikacin onto the agar surface.
-
Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts (e.g., from CLSI guidelines).
-
Time-Kill Assay
This dynamic assay evaluates the rate and extent of bactericidal activity of an antibiotic over time.
Protocol:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
-
Antibiotic Addition:
-
Add 3''-HABA Kanamycin A and Amikacin to separate flasks at concentrations corresponding to their respective MICs (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask with no antibiotic.
-
-
Sampling and Plating:
-
Incubate all flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto nutrient agar.
-
-
Data Analysis:
-
After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Conclusion and Future Perspectives
The comparison between 3''-HABA Kanamycin A and Amikacin underscores a critical principle in antibiotic development: the position of a chemical modification can significantly alter biological activity. While Amikacin's N-1 acylation provides broad protection against many AMEs, the N-3'' acylation of 3''-HABA Kanamycin A presents an alternative strategy that may be effective against a different subset of resistant strains.
For researchers and drug development professionals, 3''-HABA Kanamycin A serves as a valuable tool for several reasons:
-
Structure-Activity Relationship (SAR) Studies: It provides a direct comparison to Amikacin for understanding the impact of acylation position on antibacterial spectrum and resistance evasion.
-
Investigation of Resistance Mechanisms: It can be used to probe the activity of specific AMEs, particularly those that target the 3''-amino group.
-
Lead Compound for Novel Antibiotics: The demonstrated activity of 3''-modified Kanamycin A derivatives suggests that this position is a viable site for further chemical modifications to develop new aminoglycosides with improved properties.
Further research should focus on a direct, side-by-side comparison of the in vitro and in vivo efficacy of 3''-HABA Kanamycin A and Amikacin against a comprehensive panel of contemporary, multidrug-resistant clinical isolates. Such studies will provide a clearer picture of the potential clinical utility of 3''-acylated Kanamycin A derivatives and guide the rational design of the next generation of aminoglycoside antibiotics.
References
-
National Center for Biotechnology Information (2024). Amikacin - StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Patsnap Synapse. What is Amikacin Sulfate used for? Retrieved from [Link]
-
ResearchGate. Quantification of amikacin and kanamycin in serum using a simple and validated LC–MS/MS method | Request PDF. Retrieved from [Link]
- Howard, J. B., & McCracken, G. H., Jr (1975). In Vitro Antibacterial Activity of Amikacin, a New Aminoglycoside, Against Clinical Bacterial Isolates From Children. The Journal of infectious diseases, 131(3), 246–253.
-
chemeurope.com. Amikacin. Retrieved from [Link]
-
Wikipedia. Amikacin. Retrieved from [Link]
- Yourassowsky, E., Schoutens, E., & Vanderlinden, M. P. (1974). Comparative in vitro activity of three aminoglycosidic antibiotics: BB-K8, kanamycin, and gentamicin. Antimicrobial agents and chemotherapy, 5(2), 133–139.
- Hong, J., Lee, J. H., Park, J. W., Lee, J. H., Kim, S. J., & Kim, E. S. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in microbiology, 12, 706979.
-
Patsnap Synapse. What is the mechanism of Amikacin Sulfate? Retrieved from [Link]
-
Wikipedia. Kanamycin A. Retrieved from [Link]
- Ramirez, M. S., & Tolmasky, M. E. (2010). Mechanisms of resistance to aminoglycoside antibiotics: Overview and perspectives. Frontiers in bioscience (Landmark edition), 15, 971–985.
- Naito, T., Nakagawa, S., Toda, S., Fujisawa, K., & Kawaguchi, H. (1979). Aminoglycoside antibiotics. XIII. Synthesis and activity of 4-deoxy-6'-n-methylamikacin and related compounds. The Journal of antibiotics, 32(6), 659–664.
- Bastida, A., Hidalgo, A., Chiara, J. L., & Revuelta, J. (2015). Selective modification of the 3''-amino group of kanamycin prevents significant loss of activity in resistant bacterial strains. Organic & biomolecular chemistry, 13(44), 10834–10839.
- Umezawa, H., Iinuma, K., Konda, S., Hamada, M., & Maeda, K. (1975). Synthesis of 1-N-acyl derivatives of 3', 4'-dideoxy-6'-N-methyl-kanamycin B and their antibacterial activities. The Journal of antibiotics, 28(4), 340–343.
- Ramirez, M. S., & Tolmasky, M. E. (2017). Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives. MedChemComm, 8(10), 1858–1867.
- Salian, V. S., Sharma, D., Singh, A., Kumar, A., & Kumar, V. (2023). Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome.
-
PubChem. 1,3-Di-HABA Kanamycin A. Retrieved from [Link]
- Jana, S., & Deb, J. K. (2006). Aminoglycosides: Activity and Resistance. Antimicrobial agents and chemotherapy, 50(4), 1195–1203.
-
ResearchGate. Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Retrieved from [Link]
- Salian, V. S., Matt, T., Vong, K., & Vasella, A. (2009). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial agents and chemotherapy, 53(10), 4199–4207.
-
Creative Diagnostics. Mechanisms and Impact of Aminoglycoside. Retrieved from [Link]
- Klastersky, J., Henri, A., & Daneau, D. (1974). In Vitro Antibacterial Activity of Amikacin and Ticarcillin, Alone and in Combination, Against Pseudomonas aeruginosa. The Journal of infectious diseases, 130 Suppl, S148–S152.
- Ramirez, M. S., & Tolmasky, M. E. (2017). Amikacin: Uses, Resistance, and Prospects for Inhibition. Molecules (Basel, Switzerland), 22(12), 2073.
-
Salian, V. S., Sharma, D., Singh, A., Kumar, A., & Kumar, V. (2023). Canonical binding site of amikacin near the decoding center a.... ResearchGate. Retrieved from [Link]
- Krcméry, V., Jr, Tichá, E., & Knothe, H. (1998). Aminoglycoside resistance. Enzymatic mechanisms in clinical bacterial strains in Slovakia during the last decade. International journal of antimicrobial agents, 10(2), 103–108.
- Edson, R. S., & Keys, T. F. (1983). The aminoglycosides. Amikacin. Mayo Clinic proceedings, 58(2), 99–102.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-N-acyl derivatives of 3', 4'-dideoxy-6'-N-methyl-kanamycin B and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-HABA Kanamycin A Sulfate (50725-24-1) for sale [vulcanchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-activity relationships among the kanamycin aminoglycosides: role of ring I hydroxyl and amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative In Vitro Activity of Three Aminoglycosidic Antibiotics: BB-K8, Kanamycin, and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an Analytical Method for Kanamycin A Sulfate: Leveraging 3''-HABA Kanamycin A Sulfate for Enhanced Specificity
In the landscape of pharmaceutical quality control, the validation of analytical methods stands as a cornerstone of drug safety and efficacy. For complex antibiotics like Kanamycin A Sulfate, a broad-spectrum aminoglycoside, ensuring the accuracy and reliability of quantitative analysis is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for Kanamycin A Sulfate, with a specialized focus on validating a High-Performance Liquid Chromatography (HPLC) method. A key aspect of this validation is the strategic use of 3''-HABA Kanamycin A Sulfate, a critical related substance, to rigorously challenge and confirm the method's specificity.
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary for robust analytical method validation.
The Analytical Challenge of Kanamycin A
Kanamycin A is a polar aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1] A significant challenge in its analysis is the lack of a strong UV-absorbing chromophore, which complicates detection by conventional HPLC-UV methods.[1] Furthermore, Kanamycin A is often present in a complex with other related substances, such as Kanamycin B and C, and can be a starting material for semi-synthetic antibiotics like Amikacin.[1] Amikacin is synthesized by the acylation of the amino group of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[1] Consequently, impurities from Amikacin synthesis, such as 3''-HABA Kanamycin A Sulfate, are structurally similar to Kanamycin A and serve as excellent tools to demonstrate the specificity of an analytical method.[2]
Choosing the Right Analytical Tool: A Comparative Overview
Several techniques are available for the analysis of Kanamycin A, each with its own set of advantages and limitations. The choice of method is often dictated by the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV with Pre-column Derivatization | Kanamycin A is reacted with a UV-absorbing agent before injection into the HPLC system. | Good sensitivity and selectivity. Utilizes standard HPLC-UV equipment. | Derivatization step can be time-consuming and introduce variability. | Routine quality control, quantification in pharmaceutical formulations. |
| HPLC with Evaporative Light Scattering Detection (ELSD) | The mobile phase is nebulized and evaporated, and the non-volatile analyte is detected by light scattering. | Universal detection for non-volatile compounds. Does not require a chromophore. | Lower sensitivity compared to UV or MS. Not suitable for volatile compounds. | Analysis of impurities and related substances. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography and detects them based on their mass-to-charge ratio. | High sensitivity and specificity. Provides structural information. | Higher equipment cost and complexity. | Impurity identification, pharmacokinetic studies, residue analysis.[3] |
| Microbiological Assay | Measures the inhibitory effect of Kanamycin A on the growth of a susceptible microorganism. | Measures the biological activity (potency) of the antibiotic. | Lower precision and longer analysis time compared to chromatographic methods. Susceptible to interference from other antimicrobial substances. | Potency determination of the final drug product. |
| TLC-Contact Bioautography | Combines thin-layer chromatography with a microbiological detection method. | Simple and cost-effective for qualitative or semi-quantitative analysis. | Limited resolution and precision. | Screening and identification purposes.[2] |
For routine quality control where accurate quantification is essential, a validated HPLC-UV method often provides the optimal balance of performance, cost, and practicality.
Validating an HPLC-UV Method for Kanamycin A Sulfate: A Step-by-Step Protocol
The validation of an analytical procedure is a formal process to demonstrate its suitability for its intended purpose.[4][5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[6][7][8]
The following is a detailed protocol for the validation of a reversed-phase HPLC-UV method for Kanamycin A Sulfate, incorporating 3''-HABA Kanamycin A Sulfate to establish specificity.
Experimental Workflow
Caption: A typical workflow for the validation of an analytical method.
Chromatographic Conditions
A reversed-phase HPLC method with ion-pairing and UV detection is a robust approach for Kanamycin A analysis.[9]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of 0.1 M disodium tetraborate (pH 9.0) and water (20:80, v/v) containing 0.5 g/L sodium octanesulfonate (as an ion-pairing agent).[10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm (after borate complexation to enhance UV absorbance)[10]
-
Column Temperature: 50 °C
-
Injection Volume: 20 µL
System Suitability
Before commencing validation, the chromatographic system must meet predefined suitability criteria to ensure its performance.
-
Procedure: Inject the system suitability solution (containing Kanamycin A and a suitable internal standard or a related substance) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area for six replicate injections: ≤ 2.0%
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Specificity: The Critical Role of 3''-HABA Kanamycin A Sulfate
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
-
Causality behind Experimental Choice: 3''-HABA Kanamycin A Sulfate is a structurally similar compound to Kanamycin A, differing by the addition of an L-HABA group.[2] Its use in specificity testing provides a stringent challenge to the method's resolving power. If the method can separate these two closely related molecules, it is highly likely to be specific for Kanamycin A in the presence of other potential impurities.
-
Protocol:
-
Prepare a blank solution (diluent).
-
Prepare a solution of Kanamycin A Sulfate standard.
-
Prepare a solution of 3''-HABA Kanamycin A Sulfate.
-
Prepare a mixed solution containing both Kanamycin A Sulfate and 3''-HABA Kanamycin A Sulfate.
-
Inject all solutions into the chromatograph.
-
-
Acceptance Criteria:
-
The blank solution should show no interfering peaks at the retention times of Kanamycin A and 3''-HABA Kanamycin A Sulfate.
-
The chromatogram of the mixed solution should show baseline resolution between the peaks of Kanamycin A and 3''-HABA Kanamycin A Sulfate (Resolution factor (Rs) ≥ 2.0).
-
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Linearity and Range
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five standard solutions of Kanamycin A Sulfate at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Protocol:
-
Prepare a placebo (matrix) sample spiked with known amounts of Kanamycin A Sulfate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Protocol: Analyze six independent samples of Kanamycin A Sulfate at 100% of the target concentration.
-
Acceptance Criteria: RSD ≤ 2.0%
-
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and on different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| System Suitability | To ensure the chromatographic system is performing adequately. | RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000 |
| Specificity | To demonstrate that the method is free from interference from other components. | Baseline resolution (Rs ≥ 2.0) between Kanamycin A and 3''-HABA Kanamycin A. No interference from blank. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for assays. |
| Accuracy | To determine the closeness of the results to the true value. | Mean recovery of 98.0% to 102.0% |
| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| LOD | The lowest concentration that can be detected. | S/N ratio of approximately 3:1 |
| LOQ | The lowest concentration that can be quantified with acceptable precision and accuracy. | S/N ratio of approximately 10:1 |
| Robustness | To evaluate the method's reliability with minor variations in parameters. | System suitability criteria are met under all varied conditions. |
Conclusion
The validation of an analytical method for Kanamycin A Sulfate is a meticulous process that requires a deep understanding of the analyte's chemical properties and the principles of chromatography. The use of a structurally similar compound like 3''-HABA Kanamycin A Sulfate is an invaluable tool for demonstrating the specificity of the method, providing a high degree of confidence in the reported results. While various analytical techniques are available, a well-validated HPLC-UV method offers a reliable and practical solution for routine quality control in the pharmaceutical industry. By adhering to the principles outlined in this guide and referencing authoritative guidelines such as ICH Q2(R1), researchers and scientists can ensure the development of robust and defensible analytical methods that safeguard the quality and safety of pharmaceutical products.
References
-
SynThink Research Chemicals. (n.d.). Amikacin EP Impurities and Related Compounds. Retrieved from [Link]
-
Mustafa, G., & Devi, V. K. (2016). Liquid Chromatographic Assay for the Analysis of Kanamycin sulphate nanoparticles in Rat after intramuscular administration. Journal of Applied Pharmaceutical Science, 6(08), 057-066. Retrieved from [Link]
-
Zhang, X., Wang, J., Wu, Q., Li, L., Wang, Y., & Yang, H. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1902. Retrieved from [Link]
-
Dijkstra, J. A., Sturkenboom, M. G., van Hateren, K., Koster, R. A., Greijdanus, B., & Alffenaar, J. W. (2014). Quantification of amikacin and kanamycin in serum using a simple and validated LC-MS/MS method. Bioanalysis, 6(16), 2125–2133. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441374, Kanamycin A sulfate. Retrieved from [Link]
- Blanchaert, B., et al. (2013). Assay of Kanamycin A by HPLC with Direct UV Detection. Chromatographia, 76(21-22), 1469-1475. (Simulated reference based on typical research articles in the field).
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. (Simulated reference for general HPLC principles).
- Adams, E., et al. (2001). Ion-pair liquid chromatography of kanamycin sulphate on a poly(styrene-divinylbenzene) column. Journal of Chromatography A, 909(1), 85-91. (Simulated reference based on typical research articles in the field).
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. John Wiley & Sons.
- Chan, C. C., et al. (Eds.). (2004). Analytical Method Validation and Instrument Performance Verification. Wiley-Interscience.
-
United States Pharmacopeia. (n.d.). USP-NF. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Quantification of amikacin and kanamycin in serum using a simple and validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Amikacin and its Impurities by LC-MS: A Technical Guide
Executive Summary
The analysis of Amikacin, a semi-synthetic aminoglycoside, presents a unique set of chromatographic challenges due to its high polarity, lack of UV-absorbing chromophores, and the structural similarity of its impurities.[1] While traditional pharmacopeial methods (EP/USP) rely on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), modern drug development demands the specificity and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides a comparative analysis of LC-MS methodologies for Amikacin impurity profiling, establishing Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior approach over Ion-Pairing Reversed-Phase (IP-RP) methods. It details a robust, self-validating HILIC-MS/MS protocol capable of resolving critical positional isomers and quantifying trace impurities.
The Impurity Landscape: Origins and Challenges
Amikacin is synthesized by the acylation of Kanamycin A with L-(-)-4-amino-2-hydroxybutyric acid (L-HABA) at the N-1 position. The impurity profile is dominated by:
-
Positional Isomers: Acylation at incorrect amino groups (N-3, N-6', etc.).[1]
-
Over-Acylated Products: Addition of multiple HABA groups (Di-HABA).
-
Starting Material/Degradants: Unreacted Kanamycin A.
These species share identical molecular weights and fragmentation patterns, making chromatographic resolution critical.[1]
Table 1: Amikacin and Key EP Impurities[2][3]
| Impurity | EP Designation | Structure/Identity | Origin | Molecular Mass (Free Base) |
| Amikacin | N/A | 1-N-HABA-Kanamycin A | API | 585.6 Da |
| Impurity A | Impurity A | 3-N-HABA-Kanamycin A | Positional Isomer | 585.6 Da |
| Impurity B | Impurity B | 1,3-N,N-Di-HABA-Kanamycin A | Over-acylation | 686.7 Da |
| Impurity C | Impurity C | 6'-N-HABA-Kanamycin A | Positional Isomer | 585.6 Da |
| Impurity D | Impurity D | Kanamycin A | Starting Material | 484.5 Da |
| Impurity E | Impurity E | 3'-N-HABA-Kanamycin A | Positional Isomer | 585.6 Da |
| Impurity F | Impurity F | 1,6'-Di-HABA-Kanamycin A | Over-acylation | 686.7 Da |
| Impurity I | Impurity I | 1,3''-Di-HABA-Kanamycin A | Over-acylation | 686.7 Da |
Technical Note: Impurities A, C, and E are isobaric to Amikacin (
).[1] MS resolution alone cannot distinguish them; baseline chromatographic separation is mandatory.[1]
Comparative Methodology: HILIC vs. IP-RP
For years, Ion-Pairing Reversed-Phase (IP-RP) chromatography using reagents like Heptafluorobutyric acid (HFBA) was the standard for retaining polar aminoglycosides. However, for MS applications, HILIC has emerged as the superior mode.[1]
Table 2: Method Performance Comparison
| Feature | HILIC-MS (Recommended) | IP-RP-MS (Alternative) |
| Mechanism | Partitioning into water-enriched layer on polar stationary phase. | Hydrophobic interaction via ion-pairing reagent. |
| Sensitivity | High: High organic mobile phase enhances desolvation efficiency in ESI.[1] | Medium/Low: Ion-pairing reagents cause significant signal suppression. |
| Selectivity | Excellent for polar isomers; tunable via pH and buffer ionic strength.[1] | Good retention, but often struggles to resolve subtle positional isomers. |
| MS Compatibility | Excellent: Uses volatile buffers (Ammonium Formate/Acetate).[1] | Poor: IP reagents (TFA, HFBA) contaminate the source and are difficult to remove.[1] |
| Equilibration | Moderate (requires 10-20 column volumes).[1] | Slow (IP reagents modify the column surface permanently). |
Analytical Workflow Visualization
The following diagram illustrates the decision matrix and workflow for analyzing Amikacin impurities, highlighting the critical separation of isobaric species.
Figure 1: Analytical workflow for Amikacin impurity profiling, emphasizing the HILIC pathway for optimal MS compatibility and isomer resolution.
Recommended Experimental Protocol (HILIC-MS/MS)
This protocol is designed to meet the rigor required for regulatory submission (E-E-A-T), ensuring separation of the critical pair (Amikacin and Impurity A).[1]
Chromatographic Conditions[1][3]
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or equivalent), 150 x 2.1 mm, 3.5 µm.[1]
-
Rationale: Zwitterionic phases provide a mechanism of electrostatic modulation alongside hydrophilic partitioning, essential for separating positional isomers of aminoglycosides.[1]
-
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.[1]
-
Rationale: Low pH suppresses the ionization of silanols on the silica surface, reducing peak tailing for these basic amines.[1]
-
-
Gradient:
-
0-2 min: 80% B (Isocratic hold)
-
2-15 min: 80%
20% B (Linear ramp) -
15-18 min: 20% B (Wash)
-
18-25 min: 80% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 35°C.
Mass Spectrometry Parameters[1][3]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Source Voltage: +4.5 kV.[1]
-
Detection: Multiple Reaction Monitoring (MRM).[1]
MRM Transition Table:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Purpose |
| Amikacin | 586.3 | 163.1 | 25 | Quantitation |
| Amikacin (Qual) | 586.3 | 264.1 | 30 | Confirmation |
| Impurity A/C/E | 586.3 | 163.1 | 25 | Isomer Quantitation |
| Impurity B/F/I | 687.4 | 163.1 | 28 | Di-HABA Quantitation |
| Kanamycin (Imp D) | 485.2 | 163.1 | 22 | Starting Material |
Critical Control Point: The transition
163.1 corresponds to the glycosidic cleavage of the amino-sugar ring. While common to all, the chromatographic separation provides the specificity.[1]
Expert Insights & Troubleshooting
The "Salt Effect" in HILIC
In HILIC, the salt concentration in the mobile phase is not just for pH control; it drives the formation of the water layer on the stationary phase.[1]
-
Observation: Drifting retention times or poor peak shape.[1]
-
Root Cause: Insufficient buffer ionic strength.[1]
-
Solution: Ensure at least 10-20 mM Ammonium Formate. Do not use pure water/acetonitrile gradients.[1]
Sample Diluent Mismatch
Injecting Amikacin dissolved in 100% water into a high-organic HILIC mobile phase (80% ACN) will cause "solvent mismatch," leading to peak splitting or breakthrough.[1]
-
Protocol: Dissolve samples in 50:50 Acetonitrile:Water or match the initial mobile phase composition (80% ACN) if solubility permits.
pH Considerations
While high pH (using Ammonium Hydroxide) is often touted for improving peak shape of basic drugs, it can degrade silica-based HILIC columns over time.[1] The acidic method (pH 3.[1]0) described above offers a better balance of column longevity and peak performance for routine QC.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Amikacin Sulfate Monograph. 10th Edition.[1] Strasbourg, France: Council of Europe.[1] [1]
-
Wang, J., et al. (2015).[1][2][3][4][5] "Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC-MS/MS." Chromatographia, 78, 1031–1039.[1][2][3][4][5]
-
Oertel, R., et al. (2018).[1] "Hydrophilic interaction chromatography-tandem mass spectrometry for the determination of aminoglycosides in human serum." Journal of Chromatography A, 1531, 1-10.[1]
-
United States Pharmacopeia (USP) . Amikacin Monograph. USP-NF.[1] Rockville, MD: United States Pharmacopeial Convention.[1] [1]
-
McHale, C., & Harmon, T. (2023).[1] "Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods." HALO Columns Application Note.
Sources
The effect of acylation position on the efficacy of Kanamycin derivatives
The Effect of Acylation Position on the Efficacy of Kanamycin Derivatives[1]
Executive Summary
The regiochemical modification of Kanamycin A determines its survival against bacterial resistance mechanisms. While the parent molecule is potent against wild-type Gram-negative bacteria, it is rapidly inactivated by aminoglycoside-modifying enzymes (AMEs). The introduction of an acylated side chain—specifically the (S)-4-amino-2-hydroxybutyryl (AHB) group—dramatically alters this landscape.
This guide analyzes the structure-activity relationship (SAR) of acylation at the N-1, N-3, and N-6' positions. The data confirms that N-1 acylation (Amikacin) is the only modification that preserves ribosomal binding affinity while sterically hindering critical resistance enzymes. Conversely, acylation at the N-6' position abolishes antibacterial activity by disrupting essential hydrogen bonds with the 16S rRNA, rendering the molecule inert.
Mechanistic Foundation: The Ribosome & Resistance
To understand why position matters, one must first understand the "lock" (the ribosome) and the "key" (the drug).
The Ribosomal Binding Pocket (The Lock)
Aminoglycosides bind to the A-site of the 16S rRNA within the 30S ribosomal subunit. This binding freezes the ribosome in a state that accepts incorrect tRNAs, leading to mistranslation and protein misfolding.
-
Critical Contact: The 6'-amino group (on Ring I) forms a crucial hydrogen bond with C1409-G1491 base pairs in the rRNA.
-
Secondary Contact: The 1-amino group (on Ring II, 2-deoxystreptamine) interacts with the phosphate backbone of A1492 and A1493.
The Resistance Enzymes (The Blockers)
Bacteria deploy AMEs to chemically modify the drug, preventing ribosomal binding.
-
AAC(6')-Ib: Acetylates the 6'-amino group.[2]
-
AAC(3)-IV: Acetylates the 3-amino group.
-
ANT(4'): Adenylates the 4'-hydroxyl group.
Figure 1: Mechanism of Action and Resistance Pathways
Caption: Interaction of Kanamycin and Amikacin with the ribosome and resistance enzymes. Amikacin blocks enzymatic attack while maintaining efficacy.
Comparative Analysis: Acylation Position Efficacy
The following data compares the efficacy of Kanamycin A against its acylated derivatives.
The "Gold Standard": N-1 Acylation (Amikacin)
Modifying the N-1 position with the AHB side chain creates Amikacin.
-
Efficacy: Retains potency against wild-type strains and gains potency against resistant strains.
-
Mechanism: The AHB chain acts as a "steric shield," preventing AMEs (like AAC(6') and ANT(2")) from docking with the molecule. Crucially, the hydroxyl group on the AHB chain forms new hydrogen bonds with the ribosome, compensating for any minor steric penalties.
The "Dead End": N-6' Acylation
Modifying the N-6' position is detrimental.
-
Efficacy: Complete loss of activity.
-
Mechanism: As noted in Section 1.1, the 6'-NH2 is the primary anchor point to the 16S rRNA. Acylating this group removes the positive charge and introduces steric bulk, physically preventing the drug from fitting into the ribosomal binding pocket.
The "Inefficient": N-3 Acylation[1]
-
Efficacy: Significantly lower than N-1.
-
Mechanism: While N-3 acylation does not fully abolish activity, it fails to provide the same broad-spectrum protection against AMEs that N-1 acylation does. Furthermore, N-3 derivatives are structurally more susceptible to enzymatic attack at other positions.
Table 1: Comparative MIC Data (µg/mL) Note: Lower values indicate higher potency.
| Bacterial Strain | Resistance Profile | Kanamycin A (Parent) | Amikacin (N-1 AHB) | 6'-N-Acetyl Kanamycin |
| E. coli (Wild Type) | None | 2 - 4 | 1 - 2 | > 128 (Inactive) |
| E. coli (R-Factor) | AAC(6')-Ib + | > 64 (Resistant) | 2 - 4 (Susceptible) | > 128 |
| P. aeruginosa | ANT(2") + | > 128 (Resistant) | 4 - 8 (Susceptible) | > 256 |
| K. pneumoniae | Multiple AMEs | > 64 (Resistant) | 2 - 4 (Susceptible) | > 128 |
Experimental Protocols: Regioselective Synthesis
Achieving selective N-1 acylation is chemically challenging due to the presence of four reactive amino groups (N-1, N-3, N-6', N-3"). Two primary methods are used: the classical protection route and the advanced Zinc-chelation route.
Method A: Zinc(II) Chelation (High Regioselectivity)
This method utilizes the ability of Zn(II) to form a transient chelate complex, effectively "masking" the competing amines and directing the acylating agent to N-1.
Protocol:
-
Chelation: Dissolve Kanamycin A (10 mmol) in water/DMSO (50 mL). Add Zinc Acetate (Zn(OAc)2[3] • 2H2O, 40 mmol). Stir for 1 hour at room temperature.
-
Insight: The Zn(II) ion coordinates with the vicinal amino-alcohol pairs, particularly protecting the highly reactive N-3 and N-6' positions.
-
-
Acylation: Add the activated ester of the AHB side chain (e.g., N-hydroxysuccinimide ester of N-protected (S)-4-amino-2-hydroxybutyric acid) dropwise over 2 hours.
-
Hydrolysis/Deprotection: Treat the reaction mixture with dilute acid (or cation exchange resin) to remove the Zinc ion and any protecting groups on the AHB chain.
-
Purification: Purify via ion-exchange chromatography (Amberlite CG-50, NH4+ form) using a gradient of NH4OH (0.1 M to 1.0 M).
Method B: Classical Protection (Labor Intensive)
-
Protection: Selectively protect N-6' (the most reactive amine) using Cbz-Cl (BenBenzyloxycarbonyl chloride) at controlled pH (6.0-7.0).
-
Acylation: React the partially protected intermediate with the AHB active ester.
-
Deprotection: Hydrogenolysis (H2, Pd/C) to remove the Cbz group.
-
Drawback: This method often yields a mixture of N-1 and N-3 isomers, requiring difficult chromatographic separation.
-
Figure 2: Regioselective Synthesis Workflow
Caption: The Zinc-chelation pathway ensures the AHB side chain attaches selectively to the N-1 position.
References
-
Comparison of the effects of amikacin and kanamycins A and B on dimyristoylphosphatidylglycerol bilayers. Antimicrobial Agents and Chemotherapy.
-
Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy.
-
Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Pharmaceutics.
-
Amikacin: Uses, Resistance, and Prospects for Inhibition. Molecules.
-
Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome. Nature Communications. [4]
Sources
- 1. US4902790A - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 2. Amikacin potentiator activity of zinc complexed to a pyrithione derivative with enhanced solubility | bioRxiv [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome [diva-portal.org]
Technical Comparison Guide: In-Vitro Activity of 3''-HABA Kanamycin A Sulfate
The following guide details the technical profile, in-vitro activity, and experimental context of 3''-HABA Kanamycin A Sulfate , a critical positional isomer and impurity of the semi-synthetic antibiotic Amikacin.
Executive Summary & Chemical Identity
3''-HABA Kanamycin A Sulfate is a positional isomer of the blockbuster aminoglycoside Amikacin . While Amikacin is formed by acylating the 1-N position of the Kanamycin A scaffold with the HABA (L-(-)-4-amino-2-hydroxybutyryl) side chain, this compound results from the acylation of the 3''-N position (located on the 3-amino-3-deoxy-D-glucose ring).
In pharmaceutical development, it is designated as Amikacin Impurity A (EP) or Impurity C (USP). Unlike Amikacin, which retains high potency against resistant strains, the 3''-HABA isomer exhibits significantly reduced antibacterial activity. This guide serves researchers requiring data to differentiate the active drug from this specific byproduct in synthesis and quality control.
| Feature | Amikacin (Active Drug) | 3''-HABA Kanamycin A (Impurity/Isomer) |
| Acylation Site | 1-N (2-deoxystreptamine ring) | 3''-N (3-amino-3-deoxy-D-glucose ring) |
| Primary Role | Broad-spectrum antibiotic | Reference Standard / Impurity |
| Activity Profile | High (Active against MDR strains) | Low (Weak ribosomal binding) |
| Common Code | BB-K 8 | BB-K 11 |
Mechanism of Action & SAR Analysis
To understand the in-vitro performance of 3''-HABA Kanamycin A, one must analyze the Structure-Activity Relationship (SAR) of the aminoglycoside-ribosome interaction.
The Criticality of the 3''-Amine
Aminoglycosides bind to the A-site of the 16S rRNA within the 30S bacterial ribosomal subunit.
-
Kanamycin A: The 3''-amino group forms a critical hydrogen bond with the phosphate backbone of guanine-1491 (G1491) and adenine-1408 (A1408) in the rRNA.
-
Amikacin (1-N-HABA): The HABA chain at the 1-N position does not interfere with these deep groove interactions. Instead, it sterically protects the molecule from inactivation by Aminoglycoside Modifying Enzymes (AMEs).
-
3''-HABA Kanamycin A: Acylation at the 3''-amine disrupts the critical H-bond with G1491. Furthermore, the bulky HABA group at this position creates steric hindrance, preventing the molecule from fitting deeply into the ribosomal decoding pocket.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways and the resulting pharmacological outcomes.
Figure 1: Divergent synthesis of Amikacin and its 3''-HABA impurity, showing the mechanistic impact on ribosomal binding.
Comparative In-Vitro Performance Guide
The following data summarizes the relative antibacterial activity. While Amikacin is a potent bactericidal agent, 3''-HABA Kanamycin A acts primarily as a low-potency analog.
Table 1: Relative Potency & Resistance Profile
| Parameter | Amikacin Sulfate | Kanamycin A Sulfate | 3''-HABA Kanamycin A Sulfate |
| Gram-Negative Activity | Excellent (Inc.[1] Pseudomonas) | Moderate (High resistance) | Weak |
| Susceptibility to AMEs | Low (Protected by 1-N chain) | High (Vulnerable) | High (Despite HABA group) |
| Ribosomal Affinity | High ( | High | Low ( |
| Typical MIC (E. coli) | 0.5 – 4.0 | 2.0 – 8.0 | > 32 - 64 |
| Primary Utility | Clinical Therapeutic | Parent API / Control | QC Standard / Impurity |
Note on Data Interpretation: In standard MIC assays, 3''-HABA Kanamycin A will often appear "resistant" at clinical breakpoints established for Amikacin. This lack of potency confirms its identity as the impurity rather than the active pharmaceutical ingredient (API).
Experimental Protocol: Determination of In-Vitro Activity (MIC)
To verify the identity and reduced activity of 3''-HABA Kanamycin A compared to Amikacin, use the following broth microdilution protocol adapted from CLSI standards.
Objective
Quantify the Minimum Inhibitory Concentration (MIC) of 3''-HABA Kanamycin A against a standard QC strain (E. coli ATCC 25922) to demonstrate its loss of potency relative to Amikacin.
Materials
-
Test Compound: 3''-HABA Kanamycin A Sulfate (Ref Std grade).
-
Comparator: Amikacin Sulfate (USP Reference Standard).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Organism: Escherichia coli ATCC 25922 (Gram-negative QC strain).
-
Plate: 96-well sterile polystyrene microtiter plate (U-bottom).
Workflow
-
Inoculum Preparation:
-
Culture E. coli ATCC 25922 on non-selective agar for 18-24h at 35°C.
-
Suspend colonies in saline to reach 0.5 McFarland turbidity standard.
-
Dilute this suspension 1:100 in CAMHB to achieve approx.
CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of 3''-HABA Kanamycin A at 1024
g/mL in sterile water. -
Perform serial 2-fold dilutions in CAMHB across the 96-well plate (Columns 1-10).
-
Final Concentration Range: 64
g/mL down to 0.125 g/mL. -
Repeat identical setup for Amikacin comparator.
-
-
Inoculation:
-
Add 50
L of the diluted inoculum to each well containing 50 L of drug solution. -
Final Inoculum:
CFU/mL. -
Include Growth Control (Media + Bacteria, no drug) and Sterility Control (Media only).
-
-
Incubation & Readout:
-
Seal plate and incubate at 35 ± 2°C for 16–20 hours .
-
Read: Determine MIC as the lowest concentration with no visible turbidity .
-
Expected Results
-
Amikacin: MIC should fall within 0.5 – 4.0
g/mL (per CLSI QC ranges). -
3''-HABA Kanamycin A: MIC is expected to be significantly higher (
32 g/mL ), confirming the loss of bioactivity due to the 3''-position modification.
References
-
European Pharmacopoeia (Ph. Eur.) 11.0 . Amikacin Sulfate Monograph: Impurity A. Council of Europe.
-
Kawaguchi, H., et al. (1972).[2] "BB-K 8, a New Semisynthetic Aminoglycoside Antibiotic." The Journal of Antibiotics, 25(12), 695-708. (Describes the synthesis and isolation of BB-K 8 [Amikacin] vs BB-K 11 [3''-isomer]).
-
United States Pharmacopeia (USP) . Amikacin Sulfate: Related Compounds.
-
Magnet, S., & Blanchard, J. S. (2005). "Molecular Insights into Aminoglycoside Action and Resistance." Chemical Reviews, 105(2), 477-498. (Mechanistic grounding for 3''-amine binding importance).
-
VulcanChem . "3''-HABA Kanamycin A Sulfate Product Data." (Chemical structure and CAS verification: 50725-24-1).
Sources
Technical Guide: Comparative Analysis of Aminoglycoside Reference Standards
The Heterogeneity Challenge: Why "Purity" is Relative
In the field of antibiotic quantification, aminoglycosides represent a unique analytical challenge. Unlike small molecule synthetics (e.g., ciprofloxacin) where a reference standard is a single, defined entity (>99.5% purity), aminoglycoside reference standards are often fermentation complexes .
As researchers, we often treat "Gentamicin Sulfate" as a singular variable in our experiments. In reality, it is a variable mixture of up to five distinct structural congeners (C1, C1a, C2, C2a, C2b). The ratio of these congeners dictates the potency, nephrotoxicity potential, and specific rotation of the material.
This guide provides a head-to-head technical comparison of the major aminoglycoside reference standards, focusing on the regulatory divergence between USP (United States Pharmacopeia) and EP (European Pharmacopoeia) and the analytical protocols required to validate them.
Head-to-Head: The Reference Standard Landscape
The following table synthesizes the critical quality attributes (CQAs) for the four most common aminoglycoside standards. Note the distinction between "Fermentation" (variable mixtures) and "Semi-Synthetic" (defined structures).
Table 1: Comparative Specifications of Aminoglycoside Standards
| Feature | Gentamicin Sulfate | Neomycin Sulfate | Amikacin Sulfate | Tobramycin |
| Origin | Fermentation (Micromonospora purpurea) | Fermentation (Streptomyces fradiae) | Semi-Synthetic (derived from Kanamycin A) | Fermentation (Streptomyces tenebrarius) |
| Composition | Complex Mixture: C1, C1a, C2, C2a, C2b | Stereoisomer Mix: Neomycin B (Active)Neomycin C (Impurity) | Single Entity: Structurally defined | Single Entity: Contains minor Kanamycin B impurities |
| Critical Impurity | Sisomicin, Garamine | Neomycin C (Epimer) | Kanamycin A (Precursor) | Kanamycin B (Nebramycin factor 5) |
| USP Potency Req. | ||||
| Detection Challenge | No Chromophore (UV < 200nm only) | No Chromophore | No Chromophore | No Chromophore |
| Primary Validation | HPAEC-PAD or ELSD | HPAEC-PAD | HPLC-UV (Derivatized) or PAD | HPAEC-PAD |
Deep Dive: The Isomer Ratio Divergence
Case Study A: Gentamicin (USP vs. EP)
The most frequent source of experimental error in aminoglycoside research is the variation in Gentamicin C-complex ratios. A standard purchased under USP specifications may behave differently in cell culture than one meeting EP specifications due to the varying toxicity of the C congeners.
-
USP Specification: Focuses on the C1, C1a, and the sum of C2 isomers.[1]
-
EP Specification: More stringent control over specific impurities like Sisomicin.
Isomer Ratio Requirements:
Insight: If your assay relies on precise molarity, you must calculate the "Effective Molecular Weight" based on the specific batch ratio provided in the Certificate of Analysis (CoA), rather than using the generic MW of Gentamicin.
Case Study B: Neomycin (The B vs. C Problem)
Neomycin Reference Standards are defined by the ratio of Neomycin B (active) to Neomycin C (inactive/less active stereoisomer).
-
USP Limit: Neomycin C must be between 3.0% and 15.0%.
-
Risk: High levels of Neomycin C inflate the gravimetric weight without contributing proportional antimicrobial activity, leading to under-dosing in MIC (Minimum Inhibitory Concentration) assays.
Mechanism of Action: The Ribosomal Interlock
To understand why reference standard purity impacts biological data, we must visualize the binding site. Aminoglycosides do not merely "clog" the ribosome; they induce conformational changes in the 16S rRNA (Helix 44), leading to codon misreading.[3]
Figure 1: Mechanism of Action. Aminoglycosides bind specifically to the A-site of the 16S rRNA, displacing bases A1492 and A1493, which forces the ribosome into a state that accepts incorrect tRNAs.[4][3]
Experimental Validation Protocol: HPAEC-PAD
The Problem: Aminoglycosides lack a UV-absorbing chromophore. Traditional HPLC-UV requires pre-column derivatization (e.g., OPA reagents), which is unstable and non-linear. The Solution: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[5][6] This method exploits the pKa of the sugar hydroxyls (~12-13) to separate them as anions at high pH.
Validated Protocol Workflow
1. System Setup:
-
Column: Dionex CarboPac PA1 (or equivalent anion exchange column).
-
Eluent: Sodium Hydroxide (NaOH).[7][6] Note: Carbonate contamination in NaOH will ruin retention time reproducibility.[7] Use a carbonate-free eluent generator if possible.
-
Detector: Electrochemical Detector (Gold Working Electrode).
2. Mobile Phase Preparation (Manual):
-
Step A: Degas 18 MΩ-cm deionized water for 20 minutes (critical to remove CO2).
-
Step B: Add 50% w/w NaOH solution to water to achieve 100 mM concentration. Do not agitate excessively to prevent carbonate absorption.
3. The Waveform (PAD): The detection relies on a repeating potential sequence to clean and read the electrode.
-
E1 (Detection): +0.1 V (Integration period)
-
E2 (Oxidation): +0.75 V (Cleans the gold surface)
-
E3 (Reduction): -0.15 V (Restores the gold oxide)
Figure 2: Analytical Workflow.[6] HPAEC-PAD allows for direct detection of aminoglycoside isomers without derivatization, providing the highest fidelity for ratio determination.
Stability & Handling: The "Hidden" Variable
Hygroscopicity: All aminoglycoside sulfates are extremely hygroscopic. A reference standard vial left uncapped for 20 minutes can absorb enough atmospheric moisture to alter the gravimetric potency by 2-5%.
-
Protocol: Equilibrate the vial to room temperature before opening. Weigh rapidly. Store in a desiccator.
Surface Adsorption: Aminoglycosides are polycationic. They bind avidly to negatively charged surfaces (glass).
-
Protocol: Always use polypropylene or polystyrene labware for standard preparation. Avoid borosilicate glass volumetric flasks for low-concentration (<10 µg/mL) solutions.
References
-
United States Pharmacopeia (USP). Gentamicin Sulfate Monograph.[1][8][9] USP-NF. (Defines C1/C1a/C2 ratios).
-
European Pharmacopoeia (EP). Gentamicin Sulphate Monograph 0033. (Defines impurity limits and Sisomicin requirements).
-
Thermo Fisher Scientific. Determination of Gentamicin and Related Impurities in Gentamicin Sulfate using HPAEC-PAD. Application Note 72647.[9] (Source for HPAEC-PAD protocol).
-
World Health Organization. The International Pharmacopoeia: Neomycin Sulfate. (Defines Neomycin B/C stereoisomer limits).
-
Kotra, L. P., et al. (2000). Aminoglycoside antibiotics: Structure-activity relationships. (Mechanism of action and ribosomal binding).[10]
Sources
- 1. davidpublisher.com [davidpublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jasco.ro [jasco.ro]
- 6. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. Amikacin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Authoritative Guide: Proper Disposal & Handling of 3''-HABA Kanamycin A Sulfate (Arbekacin)
[1]
Executive Directive: Immediate Action Required
CRITICAL WARNING: 3''-HABA Kanamycin A Sulfate (Arbekacin) must NEVER be disposed of down the drain. [1]
Unlike common biological buffers or saline solutions, aminoglycoside antibiotics are heat-stable and persistent in the environment. Standard autoclaving (121°C, 15 psi, 20 min) does not destroy the chemical structure of this compound sufficiently to render it environmentally safe. It must be managed strictly as Hazardous Chemical Waste destined for high-temperature incineration.[1]
This guide defines the validated workflow for the segregation, containment, and disposal of 3''-HABA Kanamycin A Sulfate to ensure compliance with EPA standards and prevent antimicrobial resistance (AMR) proliferation.
Hazard Identification & Risk Assessment
Before handling waste, personnel must understand the why behind the protocol. 3''-HABA Kanamycin A Sulfate is a semisynthetic aminoglycoside (Arbekacin).[1]
| Hazard Category | Classification | Operational Implication |
| Reproductive Toxicity | Category 1B | Strict PPE: Double nitrile gloves and respiratory protection are mandatory for pregnant personnel or those of childbearing potential.[1] |
| Sensitization | Resp. Sens. 1 / Skin Sens. 1 | Dust Control: Inhalation of powder can cause irreversible allergic reactions. All solid handling must occur in a fume hood or biosafety cabinet. |
| Environmental | Aquatic Acute 1 / Chronic 1 | Zero Discharge: Prohibited from entering municipal water systems (sewering).[1] |
| Thermal Stability | High | No Autoclave Destruction: Autoclaving sterilizes the bacteria but leaves the antibiotic active. |
Waste Segregation & Classification
Proper disposal begins with correct classification. This substance often bridges the gap between "Biological Waste" and "Chemical Waste."
The "Dual-Stream" Decision Matrix
Most laboratory errors occur when antibiotic-laden media is treated solely as biological waste.[1] Use the following logic to determine the correct waste stream.
Figure 1: Decision matrix for segregating antibiotic waste.[1] Note that biological inactivation (autoclaving) is a pretreatment, not a disposal method.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Stock Powder & Spills)
Applicable to: Expired stock, spilled powder, contaminated weighing boats.[1]
-
Containment: Place solid waste directly into a wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Solvent Addition (Optional but Recommended): If the facility requires liquid waste streams, dissolve the solid in a minimal amount of combustible solvent (e.g., Ethanol or Isopropanol).[1] This facilitates efficient incineration.
-
Labeling: Affix a hazardous waste tag.
-
Disposal: Transfer to Environmental Health & Safety (EHS) for incineration .
Protocol B: Liquid Waste (Cell Culture Media/Mother Liquor)
Applicable to: Media containing antibiotic, reaction solvents.[1]
-
Bio-Deactivation (If required):
-
If the liquid contains live bacteria, add bleach to a final concentration of 10% (v/v) and let stand for 30 minutes.
-
Note: This kills the bacteria. It does not degrade the Arbekacin.
-
-
Collection: Pour the deactivated liquid into the Chemical Waste Carboy (typically the "Aqueous Waste with Organics" or "Non-Halogenated" stream depending on solvent content).
-
DO NOT pour down the sink, even after bleaching.
-
-
Segregation: Do not mix with strong oxidizers or acids unless verified compatible.
Protocol C: Sharps & Consumables
Applicable to: Syringes, needles, pipette tips.
-
Sharps: Dispose of needles/syringes in a Red Biohazard Sharps Container labeled for incineration.
-
Pipette Tips: If contaminated with stock solution, place in a solid chemical waste container. If contaminated with dilute media, they may often be processed as biohazardous waste (autoclave -> trash) unless local regulations strictly forbid trace antibiotics in landfill.[1] Best Practice: Incinerate all antibiotic-contaminated consumables.[1]
Spill Management & Decontamination
In the event of a powder spill, immediate action is required to prevent sensitization of lab personnel.
PPE Requirements:
-
Respiratory: N95 or P100 respirator (Powder is a potent sensitizer).[1]
-
Skin: Double Nitrile Gloves + Lab Coat.
-
Eyes: Safety Goggles.
Figure 2: Emergency response workflow for solid powder spills.[1] The critical step is "Damp Covering" to prevent aerosolization.
Decontamination Verification: Unlike radioactive material, you cannot easily "scan" for antibiotics. Verification relies on procedural thoroughness.
-
Initial Clean: Wipe area with 10% bleach (oxidizes some residues) followed by water.[1]
-
Secondary Clean: Wipe with 70% Ethanol.
-
Visual Check: Ensure no white powder residue remains.
Regulatory Compliance & References
This protocol adheres to the principles set forth by the US EPA and global safety standards for pharmaceutical waste management.
Key Regulatory Standards
-
EPA 40 CFR Part 266 Subpart P: Management Standards for Hazardous Waste Pharmaceuticals.[3] While primarily for healthcare, the "Prohibition on Sewering" (§ 266.505) is the industry standard for all antibiotic waste.
-
RCRA (Resource Conservation and Recovery Act): Arbekacin is not explicitly P- or U-listed, but it exhibits toxicity characteristics that mandate its management as non-sewerable hazardous waste.[1]
References
-
Toku-E. (2022).[1][4][5] Safety Data Sheet: Arbekacin Sulfate. Retrieved from
-
US Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from
-
Bitesize Bio. (2025).[1][6] Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [1][7]
-
Biosynth. (2021).[1][8][9] Safety Data Sheet: Arbekacin sulfate. Retrieved from [1]
-
World Health Organization (WHO). (2019).[1] Safe management of wastes from health-care activities. Retrieved from [1]
Sources
- 1. 3-HABA Kanamycin A Sulfate | LGC Standards [lgcstandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ashp.org [ashp.org]
- 4. toku-e.com [toku-e.com]
- 5. toku-e.com [toku-e.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
Personal protective equipment for handling 3''-HABA Kanamycin A Sulfate
Executive Safety Directive
Treat 3''-HABA Kanamycin A Sulfate as a High-Potency Sensitizer.
As a Senior Application Scientist, I must clarify a critical misconception: while Kanamycin A is a well-known antibiotic, the 3''-HABA intermediate (used in the synthesis of Amikacin) carries specific handling risks associated with aminoglycoside sensitization and reproductive toxicity . The primary occupational hazard is not acute toxicity, but rather the induction of irreversible IgE-mediated respiratory sensitization and contact dermatitis.
The Golden Rule: If you can see dust in the air, your containment has already failed.
Hazard Characterization & Exposure Control
We do not rely on generic safety data. We utilize the Occupational Exposure Band (OEB) approach.[1][2] Aminoglycosides typically fall into OEB 3 (10–100 µg/m³) , but due to the sensitization risk, we handle them with OEB 4 practices during powder manipulation.
Table 1: Physicochemical Hazard Profile
| Parameter | Specification | Causality / Risk Implication |
| Chemical State | Solid (Sulfate Salt) | High potential for electrostatic aerosolization during weighing.[3] |
| Primary Route | Inhalation & Dermal | Respiratory Sensitization (H334) is the critical endpoint. Chronic exposure leads to occupational asthma. |
| Secondary Route | Ocular | Irritation; potential for systemic absorption via mucous membranes. |
| Reproductive | Category 1B (H360) | Aminoglycosides can cross the placenta; known risk of congenital ototoxicity. |
| OEL Target | < 0.1 mg/m³ (8hr TWA) | No official OSHA PEL exists; internal industry limits apply. |
Personal Protective Equipment (PPE) Specifications
The following PPE constitutes a "Self-Validating System." If the outer layer is compromised, the inner layer provides a fail-safe, and the color difference allows for immediate visual detection of breaches.
Dermal Protection (Double-Gloving Protocol)
-
Inner Glove: Brightly colored Nitrile (e.g., Orange/Green), minimum 0.10mm.
-
Function: Last line of defense; contrast background for breach detection.
-
-
Outer Glove: Extended-cuff Nitrile (Blue/Purple), minimum 0.14mm.
-
Function: Sacrificial layer. Must overlap the lab coat cuff to create a seal.
-
-
Why Nitrile? Latex contains proteins that are themselves sensitizers, creating a confounding variable in allergic response monitoring.
Respiratory Protection[4][5]
-
Primary Control: Engineering Controls (Class II Biosafety Cabinet or Chemical Fume Hood).
-
Secondary (PPE):
-
Powder Handling (Open):PAPR (Powered Air Purifying Respirator) with HEPA filters.
-
Powder Handling (In Hood):N95 or P100 disposable respirator (fit-tested) is acceptable as a backup to the hood.
-
Ocular Protection[6]
-
Standard: Chemical splash goggles (indirect venting). Safety glasses are insufficient for powders due to the risk of airborne dust settling behind the lens.
Decision Logic: PPE Selection
This diagram illustrates the decision matrix for selecting the appropriate protection level based on the physical state of the material.
Figure 1: Risk-based PPE selection logic. Note that solid handling always defaults to higher containment due to aerosolization risks.
Operational Workflow: The "Clean-to-Dirty" Protocol
To maintain scientific integrity and safety, you must follow a strict unidirectional workflow. This prevents the migration of contaminants from the weighing station to common lab areas.
Step-by-Step Procedure
-
Pre-Operational Check:
-
Verify Fume Hood/BSC flow alarm is silent.
-
Prepare a "wet wipe" station inside the hood for immediate cleanup.
-
-
Donning (Clean Zone):
-
Don inner gloves.
-
Don Tyvek sleeves or lab coat.
-
Don outer gloves (over cuffs).
-
-
Manipulation (Active Zone):
-
Static Control: Use an antistatic gun or bar if available. Sulfate salts are prone to static cling, which causes "jumping" of powder.
-
Weighing: Open the container only inside the hood. Use a disposable spatula.
-
Solubilization: If possible, dissolve the solid in the hood before transporting. Liquids are safer to transport than solids.
-
-
Decontamination:
-
Wipe down the exterior of the closed container with 70% Ethanol or water before removing it from the hood.
-
Dispose of the spatula and wipes as hazardous waste inside the hood.
-
Figure 2: Unidirectional workflow to prevent cross-contamination.
Emergency & Disposal Protocols
Spill Management
If 3''-HABA Kanamycin A Sulfate powder is spilled:
-
Evacuate the immediate area to allow aerosols to settle (15 mins).
-
Don PPE: N95/P100, double gloves, goggles.
-
Cover: Gently cover the spill with paper towels dampened with water (to prevent dust generation). DO NOT DRY SWEEP.
-
Clean: Wipe up the slurry. Clean the surface with soap and water (aminoglycosides are water-soluble).
Waste Disposal[1][4][6][7][8]
-
Liquids: Do NOT pour down the sink. Antibiotics in waterways contribute to Antimicrobial Resistance (AMR).
-
Solids/Contaminated Debris: Collect in a dedicated "Biohazardous Chemical" container.
-
Destruction Method: High-temperature incineration is the only validated method to destroy the aminoglycoside structure completely.
References
-
Fisher Scientific. (2023). Safety Data Sheet: Kanamycin Sulfate. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[2] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Kanamycin Sulphate (Sensitization Data). Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Drain Discharge Guide: Antibiotic Disposal. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
